Tetrahydroxyquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
| Record name | Tetroquinone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
| Record name | Tetrahydroxy-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetroquinone [USAN:INN] | |
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| Record name | tetroquinone | |
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| Record name | Tetrahydroxyquinone | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE | |
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Foundational & Exploratory
Synthesis and Characterization of Tetrahydroxyquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroxyquinone (THQ), a redox-active benzoquinone, has garnered significant interest in various scientific fields, including chemistry and medicine. It is recognized for its role as a primitive anticataract drug and its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth data analysis to support researchers and professionals in drug development.
Synthesis of this compound
This compound can be synthesized through several methods, with the most common routes starting from glyoxal or myo-inositol.[3]
Synthesis from Glyoxal
This method is based on the oxidative condensation of glyoxal in the presence of sodium sulfite and sodium bicarbonate.[3]
Experimental Protocol:
-
Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending to the bottom, and a gas outlet tube connected to an aspirator, a solution of 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water is prepared and heated to 40-45°C.
-
Addition of Glyoxal: To this solution, 600 g (480 ml) of a 30% glyoxal solution is added. A brisk stream of air is then drawn through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of this compound will begin to precipitate.
-
Heating and Isolation of the Salt: The flask is then warmed to 80-90°C over a period of one hour. The air stream is stopped, and the mixture is heated to incipient boiling and then set aside for 30 minutes. The mixture is cooled to 50°C, and the sodium salt of this compound is collected by filtration.
-
Washing the Salt: The collected salt is washed successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and 50 ml of methanol. The air-dried salt typically weighs between 20-21 g.
-
Acidification to this compound: The dried salt is added to 250 ml of 2N hydrochloric acid, and the mixture is heated to boiling.
-
Crystallization and Final Product: The resulting solution is cooled in an ice bath, leading to the precipitation of glistening black crystals of this compound. These crystals are collected on a Büchner funnel and washed with ice water to yield 11-15 g of the final product.
Experimental Workflow for Synthesis from Glyoxal
References
"tetrahydroxyquinone chemical and physical properties"
Abstract: This document provides an in-depth technical overview of the chemical and physical properties of tetrahydroxy-1,4-benzoquinone (THQ). It is intended for researchers, scientists, and professionals in drug development. This guide covers its structural and chemical identifiers, physical and spectroscopic properties, stability, reactivity, and key experimental methodologies. The information is presented with quantitative data summarized in tables and logical workflows visualized using diagrams to facilitate a comprehensive understanding of this redox-active compound.
Chemical Properties and Identifiers
Tetrahydroxy-1,4-benzoquinone, also known as tetroquinone or THBQ, is an organic compound with the chemical formula C₆H₄O₆.[1] Its structure consists of a cyclohexadiene ring substituted with four hydroxyl groups and two ketone groups at the para positions (1 and 4).[1] It is classified as a hydroxybenzoquinone.[2][3] Like many phenols, THQ is acidic and can deprotonate from its hydroxyl groups to form various anions.[1]
Table 1: Chemical Identifiers of Tetrahydroxyquinone
| Identifier | Value |
|---|---|
| IUPAC Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione[1][3] |
| CAS Number | 319-89-1[1][2][3][4][5][6] |
| Molecular Formula | C₆H₄O₆[1][2][4][5][6][7][8] |
| Molecular Weight | 172.09 g/mol [1][3][4][5][8] |
| ChEBI ID | CHEBI:137472[1][3] |
| PubChem CID | 5424[1][3][7] |
| SMILES | O=C(C(O)=C1O)C(O)=C(O)C1=O[1][4] |
| InChIKey | DGQOCLATAPFASR-UHFFFAOYSA-N[4][8] |
Physical Properties
This compound typically appears as blue-black or light brown to black crystals.[1][5][6][9] It can crystallize as a dihydrate (C₆O₂(OH)₄·2H₂O) which presents as glistening, non-conducting crystals.[1] In aqueous solutions, it imparts a light red color.[1]
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Blue-black crystals; Light brown to black solid[1][5][6][9] |
| Melting Point | >300 °C[6][7][10] (some sources report ~280°C[2][11]) |
| Boiling Point | 370.6 °C at 760 mmHg[1][7] |
| Density | 2.609 g/cm³[1][7] |
| Flash Point | 192.1 °C[1][7] |
| pKa | 2.52 (Predicted)[2][11] |
| Refractive Index | 2.023 (Estimate)[2][6][7] |
Table 3: Solubility of this compound
| Solvent | Solubility |
|---|---|
| Water | Slightly soluble in cold water[1][6][9] |
| PBS (pH 7.2) | 1 mg/mL[2][4][11] |
| DMSO | Slightly soluble; 100 mg/mL (requires ultrasonic treatment)[2][4][5][11] |
| DMF | Slightly soluble[2][4][11] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Wavelength / Shift | Solvent / Conditions |
|---|---|---|
| UV-Vis (λmax) | 312 nm[4] | Methanol[12] |
| ¹³C NMR | Data available[13] | - |
| ¹H NMR | Data available[13] | - |
| IR Spectroscopy | Data available[8][13] | - |
| Mass Spectrometry | Data available[8][13] | - |
Stability and Reactivity
This compound is stable under normal temperatures and pressures.[2][6] It is incompatible with strong oxidizing agents and strong bases.[2][6] Conditions to avoid include exposure to incompatible materials, dust generation, and excess heat.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[6] Its lithium salt, Li₄C₆O₆, is stable up to approximately 450 °C in the absence of oxygen.[1]
Redox Behavior and Biological Activity
This compound is a highly redox-active molecule.[4][6][14] It can participate in a redox cycle with its semiquinone radicals, leading to the formation of Reactive Oxygen Species (ROS).[5][6][14][15] This property is central to its biological activity.
The generation of ROS is believed to occur through a redox cycle where THQ is first reduced by cellular enzymes like NADPH-quinone-oxidoreductase (NQO1) to hexahydroxybenzene (HHB).[14] HHB then undergoes autoxidation back to THQ, generating ROS in the process.[14] This continuous cycle produces sufficient ROS to trigger apoptosis.[14] In contrast, the direct autoxidation of THQ to rhodizonic acid (RhA) does not sustain a redox cycle, as RhA is not readily reduced back to THQ.[14] This explains why freshly prepared THQ solutions are cytotoxic, while aged solutions containing RhA are not.[14]
This ROS-generating capability allows THQ to induce apoptosis in cancer cells, such as HL-60 leukemia cells, at concentrations as low as 25 µM.[4][5] The apoptotic mechanism involves the release of cytochrome c from mitochondria, activation of caspase 3, DNA fragmentation, and exposure of phosphatidylserine.[5]
Caption: Redox cycle of THQ leading to ROS generation and apoptosis.
Synthesis and Experimental Protocols
This compound can be synthesized from readily available starting materials such as glyoxal or myo-inositol, a compound widely found in plants.[1] A common laboratory-scale synthesis involves the oxidation of inositol.
Experimental Protocol: Synthesis from myo-Inositol
-
Oxidation: myo-Inositol is oxidized using nitric acid. This step converts the cyclic polyol into an intermediate product.
-
Salt Formation: The resulting product is treated with potassium carbonate in the presence of oxygen. This reaction yields the dark purple, insoluble dipotassium salt of this compound (K₂C₆H₂O₆).[1]
-
Acidification: The dipotassium salt is then reacted with hydrochloric acid. This acidification step protonates the anion to produce the final this compound product in good yield.[1]
-
Purification: The crude product can be purified by crystallization, often yielding the dihydrate form.
Caption: Simplified workflow for the synthesis of THQ from myo-inositol.
The pro-apoptotic activity of this compound can be evaluated in cancer cell lines like HL-60.
Experimental Protocol: Induction of Apoptosis in HL-60 Cells
-
Cell Culture: HL-60 human leukemia cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of freshly prepared this compound (e.g., 25-500 µM) for a specified duration (e.g., 24 hours).[5]
-
Cytotoxicity Assessment: Cell viability is measured using standard assays such as MTT, phosphatase activity, or total protein content to determine the IC₅₀ value.[5]
-
ROS Detection: Intracellular ROS production is quantified using fluorescent probes like DCFH-DA.
-
Apoptosis Analysis:
-
Caspase-3 Activation: Caspase-3 activity is measured using a fluorometric or colorimetric assay.[5]
-
DNA Fragmentation: Apoptotic DNA laddering is visualized by agarose gel electrophoresis.[5]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is detected via Western blotting or ELISA.[5]
-
Phosphatidylserine Exposure: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.[5]
-
Caption: Workflow for assessing THQ's pro-apoptotic effects on HL-60 cells.
References
- 1. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 2. This compound | 319-89-1 [chemicalbook.com]
- 3. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Tetroquinone [webbook.nist.gov]
- 9. 319-89-1 CAS | TETRAHYDROXY-p-BENZOQUINONE | Laboratory Chemicals | Article No. 06220 [lobachemie.com]
- 10. Tetrahydroxy-1,4-quinone 99 123334-16-7 [sigmaaldrich.com]
- 11. This compound | 319-89-1 [amp.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(319-89-1) 13C NMR spectrum [chemicalbook.com]
- 14. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrahydroxyquinone Dihydrate
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of tetrahydroxyquinone dihydrate (C₆H₄O₆·2H₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document details the precise molecular arrangement, bonding, and hydrogen bond network as determined by single-crystal X-ray diffraction, offering critical insights for fields ranging from materials science to medicinal chemistry.
Crystallographic and Molecular Structure
The crystal structure of this compound dihydrate was meticulously determined by H. P. Klug and reported in Acta Crystallographica in 1965.[1] The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] The structure was elucidated using three-dimensional Weissenberg data and refined through anisotropic differential synthesis and least-squares calculations.[1]
The this compound molecule itself is remarkably planar and possesses a quinoid structure.[1] The unit cell contains two centrosymmetric quinone molecules along with the associated water molecules.[1] This arrangement gives rise to glistening, bluish-black crystals.[2]
Crystallographic Data
The fundamental crystallographic parameters for this compound dihydrate are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.226 ± 0.002 Å |
| b | 5.118 ± 0.002 Å |
| c | 15.502 ± 0.008 Å |
| β | 103.89 ± 0.02° |
| Molecules per unit cell (Z) | 2 |
Data sourced from Klug, H. P. (1965).[1]
Key Molecular Dimensions
The precise determination of bond lengths within the this compound molecule confirms its quinoid character.
| Bond | Length (Å) |
| C=O | 1.229 |
| C=C | 1.342 |
Data sourced from Klug, H. P. (1965).[1]
Hydrogen Bonding Network
A defining feature of the crystal structure of this compound dihydrate is its extensive network of hydrogen bonds. The this compound molecules form chains through pairs of hydrogen bonds.[1] Concurrently, the water molecules are also linked together in chains via hydrogen bonding, aligning along one set of screw axes.[1] These two sets of chains, one of the quinone and one of water, are further interconnected by additional hydrogen bonds, creating a stable three-dimensional lattice.[1]
Experimental Protocol
The determination of this crystal structure involved a classical and rigorous experimental workflow, which is outlined below.
References
"tetrahydroxyquinone CAS number and safety data"
An In-depth Technical Guide to Tetrahydroxyquinone: CAS Number and Safety Data
This technical guide provides a comprehensive overview of the chemical identifier and safety profile of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed methodologies for key safety assessments and a logical workflow for chemical hazard evaluation.
Chemical Identification
This compound, also known as tetrahydroxy-p-benzoquinone, is an organic compound with a molecular structure consisting of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in the para position[1]. It is essential to distinguish between the anhydrous form and its hydrate, as they are assigned different CAS numbers.
| Identifier | Value | Reference |
| Chemical Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | [1] |
| Common Names | This compound (THQ), Tetroquinone | [1][2] |
| CAS Number (Anhydrous) | 319-89-1 | [1][2][3][4][5] |
| CAS Number (Hydrate) | 123334-16-7 | [3][6] |
| Molecular Formula | C₆H₄O₆ | [1][4] |
| Molecular Weight | 172.09 g/mol | [1] |
Safety and Hazard Information
The toxicological properties of this compound have not been fully investigated, and specific quantitative data such as LD50 (median lethal dose) values are not currently available[7]. However, the compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on available data.
GHS Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: Information aggregated from multiple chemical safety databases.
Precautionary Statements
A comprehensive list of precautionary statements is associated with the handling of this compound. Key recommendations include:
-
Prevention: Avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection.
-
Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local regulations.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is limited, the following internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines outline the standard methodologies for assessing the hazards identified in its GHS classification.
Acute Oral Toxicity Assessment (OECD 420, 423, 425)
The assessment of acute oral toxicity provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance[8]. These guidelines have been developed to minimize the number of animals required for testing.
-
OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small group of animals of a single sex (typically females)[9]. The procedure is conducted in a stepwise manner, and the outcome is the identification of a dose that produces clear toxicity but no mortality, allowing for classification into a GHS category[9].
-
OECD 423 (Acute Toxic Class Method): This is a sequential testing method using a small number of animals (typically three) per step. Depending on the mortality rate at a given dose, the test is either stopped and the substance is classified, or the test proceeds with a lower or higher dose with a new group of animals.
-
OECD 425 (Up-and-Down Procedure): This method is the most statistically rigorous of the three and allows for the estimation of an LD50 value with a confidence interval[8]. Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until specific stopping criteria are met.
Skin Irritation Assessment (OECD 404, 439)
Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance[10].
-
OECD 404 (Acute Dermal Irritation/Corrosion): This is an in vivo test where the substance is applied to the shaved skin of an animal (typically a rabbit) for a set period[11]. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are used to classify the substance[11].
-
OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is an animal-free method that uses a reconstructed human epidermis model that mimics the properties of human skin[12][13]. The test substance is applied to the tissue surface. The irritancy potential is determined by measuring the cell viability after exposure, typically using an MTT assay[12][13]. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant[12][13].
Eye Irritation Assessment (OECD 405)
This assessment determines the potential of a substance to cause reversible or irreversible damage to the eye.
-
OECD 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying a single dose of the substance to the eye of an animal (historically the albino rabbit) and observing the effects on the cornea, iris, and conjunctiva[14]. A sequential testing strategy is strongly recommended, starting with a single animal, to minimize animal use[14][15]. The severity and reversibility of any observed lesions are scored to classify the substance. Before conducting this in vivo test, a weight-of-evidence analysis, including results from validated in vitro tests, is required to avoid unnecessary animal testing[14][15][16].
Visualized Workflows
The following diagrams illustrate the logical workflows for chemical identification and safety assessment.
References
- 1. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 319-89-1|2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione|BLD Pharm [bldpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 319-89-1 [chemicalbook.com]
- 6. CAS 123334-16-7: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tet… [cymitquimica.com]
- 7. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. uniube.br [uniube.br]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. x-cellr8.com [x-cellr8.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
The Redox Soul of a Molecule: An In-depth Technical Guide to the Redox Potential of Tetrahydroxyquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tetrahydroxyquinone (THQ)
Tetrahydroxy-1,4-benzoquinone (THQ) is an organic compound characterized by a central benzoquinone ring substituted with four hydroxyl groups.[4][5][6] Historically investigated as a primitive anticataract agent, its modern significance lies in its potent redox activity.[1][2] THQ is a key player in a dynamic cellular redox cycle that leads to the generation of ROS, which are pivotal signaling molecules and, at higher concentrations, inducers of cellular damage and apoptosis.[4][7] This property has positioned THQ as a molecule of interest for cancer research and other therapeutic areas where the modulation of cellular redox state is a key strategy.
Redox Properties of this compound
The redox properties of quinones are fundamental to their biological activity. They can undergo reversible one- or two-electron reduction processes to form semiquinone radicals and hydroquinones, respectively. The tendency of a quinone to accept electrons is quantified by its redox potential (E), a critical parameter that dictates its interaction with cellular reductants and its capacity for redox cycling.
Quantitative Data on Redox Potential
As of the latest literature review, specific experimental values for the standard redox potential (E°) or half-wave potential (E½) of this compound under various pH conditions are not well-documented. However, the redox behavior of quinones is known to be highly dependent on the nature and position of their substituents. For context, the standard reduction potential of the parent compound, 1,4-benzoquinone, is approximately +0.714 V at pH 7.0.[8] The presence of four electron-donating hydroxyl groups in THQ is expected to significantly lower its redox potential compared to the parent benzoquinone, making it a more potent reducing agent in its hydroquinone form.
To provide a comparative framework, the following table summarizes experimentally determined redox potentials for other relevant quinone derivatives.
| Quinone Derivative | E½ (V) vs. SCE | Experimental Conditions | Reference |
| 1,4-Benzoquinone | -0.51 | Aprotic medium (acetonitrile) | [6] |
| 2,6-Dimethoxy-1,4-benzoquinone | -0.45 | Alkaline solution (0.1 M NaOH) | [7] |
| Naphthoquinone | Varies with derivative | Aprotic/Aqueous solutions | [9] |
Note: The absence of specific values for THQ in this table highlights a current knowledge gap in the experimental literature.
Theoretical Considerations
In the absence of experimental data, theoretical calculations based on density functional theory (DFT) can provide valuable estimates of the redox potentials of quinones.[3][10][11][12] Such computational approaches consider the electronic structure of the molecule and the solvation effects to predict its electrochemical behavior. For THQ, theoretical studies would be instrumental in elucidating the precise impact of the four hydroxyl groups on its redox potential.
The this compound/Hexahydroxybenzene Redox Cycle and ROS Generation
A key aspect of THQ's biological activity is its participation in a redox cycle with its fully reduced form, hexahydroxybenzene (HHB).[4][7] This cycle is a significant source of cellular ROS.
The proposed mechanism involves the following steps:
-
Reduction of THQ: In the cellular environment, THQ is reduced to HHB. This two-electron reduction is notably catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][7]
-
Autoxidation of HHB: HHB is unstable in the presence of molecular oxygen and undergoes autoxidation, readily donating electrons back to oxygen. This process regenerates THQ and produces superoxide radicals (O₂⁻•).
-
ROS Cascade: The superoxide radicals can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to a state of oxidative stress.
This continuous cycling between THQ and HHB, driven by cellular reductants and oxygen, establishes a persistent source of ROS, which can overwhelm the cell's antioxidant defenses.
Caption: The redox cycle of this compound (THQ) and Hexahydroxybenzene (HHB).
Signaling Pathways and Biological Consequences of THQ-Induced ROS
The sustained production of ROS by the THQ/HHB redox cycle triggers specific downstream signaling pathways, ultimately leading to programmed cell death, or apoptosis.[1][2] This makes THQ a potential candidate for anticancer therapies.
Induction of the Mitochondrial Pathway of Apoptosis
THQ-induced ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[2] Cytochrome c is a critical component of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9.
Caspase Activation Cascade
The activation of initiator caspases triggers a cascade of executioner caspases, including caspase-3 and caspase-7.[2] These enzymes are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Caption: THQ-induced apoptotic signaling pathway.
Experimental Protocols for Redox Potential Measurement
The primary technique for determining the redox potential of quinones is cyclic voltammetry (CV). This electrochemical method measures the current that develops in an electrochemical cell as the potential is varied.
General Protocol for Cyclic Voltammetry of Quinones
Objective: To determine the half-wave potential (E½), a close approximation of the standard redox potential, of a quinone.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Quinone sample (e.g., THQ)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate in aprotic solvent, or a buffered aqueous solution)
-
Solvent (e.g., acetonitrile, dimethylformamide for aprotic measurements; buffered water for aqueous measurements)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Solution Preparation: Dissolve the quinone and the supporting electrolyte in the chosen solvent to known concentrations.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Scan:
-
Set the potential range to scan through the expected reduction and oxidation potentials of the quinone.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan, which will sweep the potential from an initial value to a switching potential and then back.
-
-
Data Analysis:
-
The resulting plot of current vs. potential is the cyclic voltammogram.
-
Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
For a reversible or quasi-reversible process, the half-wave potential can be calculated as: E½ = (Epa + Epc) / 2.
-
Caption: Experimental workflow for Cyclic Voltammetry.
Conclusion
This compound is a molecule with compelling redox properties that underpin its significant biological effects. While a precise, experimentally determined value for its redox potential remains to be established, its participation in a potent ROS-generating redox cycle is well-characterized. This cycle, involving the reduction of THQ to HHB and subsequent autoxidation, triggers the mitochondrial pathway of apoptosis, highlighting its potential as a therapeutic agent, particularly in oncology. The experimental protocols detailed herein provide a roadmap for future investigations to quantify the redox potential of THQ, a crucial step in fully elucidating its mechanism of action and advancing its potential clinical applications. Further research, including computational modeling and detailed electrochemical studies, is warranted to fill the existing gaps in our understanding of this fascinating and potent redox-active molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. comp.chem.umn.edu [comp.chem.umn.edu]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Quantum Mechanics Tools: Computation of standard redox potentials [education.molssi.org]
- 12. ossila.com [ossila.com]
Solubility Profile of Tetrahydroxyquinone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of tetrahydroxyquinone (THQ), a redox-active molecule with applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound (2,3,5,6-tetrahydroxy-1,4-benzoquinone) is a compound of significant scientific interest due to its ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Understanding its solubility in various solvents is critical for its synthesis, purification, formulation, and application in both in vitro and in vivo studies. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and visualizes the key signaling pathway associated with its biological activity.
Quantitative Solubility Data
| Solvent/Solvent System | Temperature | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 581.09 | Requires sonication; hygroscopic nature of DMSO can impact solubility[1]. |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 1.6 | 9.3 | Sonication recommended[2]. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 1.0 | 5.81 | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 | ≥ 14.53 | For in vivo formulation[5]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | ≥ 14.53 | For in vivo formulation[5]. |
Qualitative Solubility Data
Qualitative descriptions of this compound solubility are available for several solvents. It is important to note the conflicting reports regarding its solubility in water, which may be due to differences in experimental conditions or the form of THQ used (anhydrous vs. dihydrate).
| Solvent | Solubility Description | Source(s) |
| Water | Very Soluble | [6][7] |
| Cold Water | Slightly Soluble | [1][8] |
| Dimethylformamide (DMF) | Slightly Soluble | [3][4] |
The discrepancy in water solubility highlights the need for standardized experimental determination. One source notes that THQ forms a light red solution in water and can crystallize as a bluish-black dihydrate[1].
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Screw-capped vials or flasks
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined equilibration period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.
-
Express the final solubility in units such as mg/mL or mol/L.
-
The general workflow for this experimental protocol is illustrated below.
Biological Pathway: THQ-Induced Apoptosis
This compound is known to induce apoptosis in cancer cells, such as human leukemia cells, by generating reactive oxygen species. This process involves a cellular redox cycle. Recent findings suggest that the enzyme NADPH-quinone-oxidoreductase (NQO1) plays a key role by reducing THQ to hexahydroxybenzene (HHB). HHB then auto-oxidizes back to THQ, creating a cycle that continuously produces ROS. This sustained oxidative stress leads to the inhibition of pro-survival signaling pathways, like the Protein Kinase B (Akt) pathway, and ultimately triggers apoptosis via the mitochondrial pathway.[3][6][8]
The diagram below illustrates this proposed signaling cascade.
Conclusion
This technical guide consolidates the currently available information on the solubility of this compound. The data reveals high solubility in DMSO and moderate solubility in certain buffered and formulated aqueous systems. However, there is a notable lack of quantitative data for many common organic solvents and conflicting reports on its solubility in water, representing a significant knowledge gap. The provided experimental protocol for the shake-flask method offers a standardized approach to address these gaps. Furthermore, the elucidated signaling pathway highlights the mechanism behind THQ's pro-apoptotic effects, providing critical context for its application in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroxy-1,4-benzoquinone(319-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Discovery and Synthesis of Tetrahydroxyquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroxy-1,4-benzoquinone (THBQ), a molecule of significant interest in medicinal chemistry and materials science, has a rich history of discovery and synthetic development. Initially identified as a natural pigment, its synthesis has been achieved through various methods, notably from glyoxal and myo-inositol. This technical guide provides an in-depth overview of the historical milestones in the discovery and synthesis of THBQ, detailed experimental protocols for its preparation, a compilation of its key quantitative data, and an exploration of its biological activities, particularly its role in inducing apoptosis. The signaling pathways involved in THBQ-mediated apoptosis are visually represented to facilitate a deeper understanding of its mechanism of action.
Historical Discovery
The first observation related to a salt of tetrahydroxyquinone dates back to 1935, when T. Hof noted the formation of a dark purple pigment, calcium tetrahydroxyquinonate (Ca₂C₆O₆), produced from the fermentation of salt beans by Chromohalobacter beijerinckii, which utilizes myo-inositol.[1] However, the systematic chemical synthesis and characterization came later. In 1942, Preisler and Berger reported the preparation of the dipotassium salt of THBQ by oxidizing myo-inositol with nitric acid, followed by treatment with potassium carbonate in the presence of oxygen.[1] This salt could then be acidified to yield THBQ.[1] The tetrapotassium salt was synthesized in 1962 by West and Niu, and in the same year, Fatiadi and Sanger described the preparation of the sodium salt.[1] These early investigations laid the groundwork for understanding the chemical nature of THBQ and spurred further research into its synthesis and properties.
Synthesis of this compound
Two primary synthetic routes for this compound have been well-established: one starting from glyoxal and the other from myo-inositol.
Synthesis from Glyoxal
This method, based on the work of Homolka, provides a straightforward, albeit low-yield, pathway to THBQ.[2]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer, an air inlet tube, and an outlet tube connected to an aspirator, a solution of 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water is prepared and heated to 40-45°C.[2]
-
Reaction Initiation: To this solution, 600 g of a 30% glyoxal solution is added. A brisk stream of air is then drawn through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of this compound will begin to precipitate within minutes.[2]
-
Reaction Progression and Salt Isolation: The flask is then warmed to 80-90°C over a period of 1 hour. The air stream is stopped, and the mixture is heated to boiling and then set aside for 30 minutes to cool. The mixture is further cooled to 50°C, and the precipitated sodium salt is collected by filtration.[2]
-
Washing the Salt: The collected salt is washed successively with 50 mL of cold 15% sodium chloride solution, 50 mL of a cold 1:1 methanol-water mixture, and finally with 50 mL of methanol.[2]
-
Conversion to this compound: The air-dried sodium salt (approximately 20-21 g) is added to 250 mL of 2N hydrochloric acid, and the mixture is heated to boiling.[2]
-
Isolation and Purification: The resulting solution is cooled in an ice bath, leading to the precipitation of glistening black crystals of this compound. These crystals are collected on a Büchner funnel and washed with ice water. The final product is obtained with a yield of 11-15 g (6.2-8.4%).[2]
Synthesis from myo-Inositol
The synthesis from myo-inositol involves its oxidation to form a salt of this compound, which is then acidified.
Experimental Protocol:
-
Oxidation of myo-Inositol: myo-Inositol is oxidized using nitric acid.
-
Formation of the Dipotassium Salt: The oxidation product is then reacted with potassium carbonate in the presence of oxygen to yield the dark purple, insoluble dipotassium salt of this compound (K₂C₆H₂O₆).[1]
-
Conversion to this compound: This dipotassium salt is subsequently treated with hydrochloric acid to produce this compound in good yield.[1]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₆ | [3][4] |
| Molecular Weight | 172.09 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | >300 °C | [4] |
| Boiling Point | 370.6 °C at 760 mmHg | [4] |
| Density | 2.609 g/cm³ | [4] |
| Flash Point | 192.1 °C | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | (Predicted) | [4] |
| ¹³C NMR | (in DMSO-d₆) | [3][5] |
| Infrared (IR) | KBr disc, nujol mull | [4][6] |
| UV-Vis | Absorption Maxima: 194 nm, 222 nm | [7][8][9] |
Biological Activity and Signaling Pathways
This compound is recognized for its potent biological activities, most notably its ability to induce apoptosis in cancer cells, particularly leukemia cells.[1] This pro-apoptotic effect is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[1][10]
ROS Generation via Redox Cycling
THBQ participates in a redox cycle, leading to the continuous production of ROS.[10] Recent studies suggest that THBQ is reduced by NAD(P)H:quinone oxidoreductase 1 (NQO1) to hexahydroxybenzene (HHB). HHB then undergoes autoxidation back to THBQ, a process that generates ROS.[10] This sustained ROS production is a critical initiator of the apoptotic cascade.[10]
References
- 1. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound(319-89-1) 13C NMR spectrum [chemicalbook.com]
- 6. This compound(319-89-1) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Hydroquinone | SIELC Technologies [sielc.com]
- 10. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Tetrahydroxyquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and relevant biological signaling pathways of tetrahydroxyquinone (THQ). The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Introduction to this compound
This compound (THQ), also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a redox-active compound with a range of biological activities. Its potential as a therapeutic agent is currently being explored, particularly in the context of cancer research due to its ability to induce apoptosis in cancer cells. This guide focuses on the natural origins of THQ and the methodologies for its extraction and purification.
Natural Sources of this compound
This compound has been identified in both microbial and plant sources. The primary known natural producers are the bacterium Chromohalobacter beijerinckii and plants of the Rubia genus.
Microbial Source: Chromohalobacter beijerinckii
Chromohalobacter beijerinckii, a salt-loving bacterium, is known to produce a purple pigment identified as the calcium salt of this compound.[1] This production occurs during the fermentation of substrates rich in myo-inositol, such as salted beans.[1] The bacterium thrives in high-salt environments, with optimal growth conditions at 8-10% NaCl, a pH of 7.5, and a temperature of 35°C.[1]
Plant Source: Rubia tinctorum (Madder)
The roots of the madder plant, Rubia tinctorum, are a well-known source of various anthraquinone dyes, including compounds structurally related to this compound. While alizarin is a major component, other polyhydroxyanthraquinones are also present.[2][3] The concentration of these compounds can vary depending on the age and cultivation conditions of the plant.[4][5]
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material.
Data on Extraction Yields
The following table summarizes the reported yields of related compounds from Rubia tinctorum, which can serve as an estimate for the extraction of this compound.
| Source Material | Extraction Method | Compound | Yield (%) | Reference |
| Rubia tinctorum roots | Maceration (Methanol) | Total Anthraquinones | 5.2 | [2][6] |
| Rubia tinctorum roots | Soxhlet Extraction (Methanol) | Total Anthraquinones | 14.2 | [2][6] |
| Rubia tinctorum roots | Refluxing Ethanol-Water | Alizarin-rich extract | 5.9 (35% anthraquinones) | [4][5] |
Experimental Protocols
This protocol is adapted from the established methods for isolating anthraquinones from madder root.
1. Extraction:
-
Soxhlet Extraction:
-
Finely powder dried Rubia tinctorum roots.
-
Place the powdered root material in a cellulose thimble.
-
Extract the powder with methanol in a Soxhlet apparatus for 8-12 hours, or until the solvent running through the thimble is colorless.
-
Evaporate the methanol from the extract under reduced pressure to obtain a reddish solid crude extract.[2][6]
-
-
Maceration:
-
Soak the powdered root material in methanol at a 1:10 (w/v) ratio for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with fresh methanol twice.
-
Combine the supernatants and evaporate the solvent under reduced pressure.[2][6]
-
2. Purification:
-
Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude extract in methanol.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mobile phase of chloroform:methanol (95:5 v/v).
-
Visualize the separated spots under UV light. This compound and related compounds will appear as distinct colored spots.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the purified this compound and evaporate the solvent to yield the final product.
-
1. Fermentation:
-
Culture Chromohalobacter beijerinckii in a suitable medium containing myo-inositol as a precursor and a high salt concentration (8-10% NaCl) at 35°C and pH 7.5.[1]
-
Monitor the production of the purple pigment visually.
2. Extraction:
-
Separate the bacterial cells from the fermentation broth by centrifugation.
-
The pigment, being a calcium salt, may be present in both the supernatant and the cell pellet.
-
From Supernatant:
-
Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the hydroxyl groups of THQ, making it less water-soluble and potentially causing it to precipitate.
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude extract.
-
-
From Cell Pellet:
-
Resuspend the cell pellet in a solvent like methanol or acetone and sonicate or stir to lyse the cells and extract the intracellular pigment.
-
Centrifuge to remove cell debris and collect the solvent extract.
-
Evaporate the solvent to obtain the crude extract.
-
3. Purification:
-
The purification would follow similar chromatographic steps as described for the plant-derived product, utilizing TLC for method development and column chromatography (e.g., silica gel or reversed-phase C18) for the separation and purification of this compound from the crude extract.
Signaling Pathways and Logical Relationships
This compound induces apoptosis in cancer cells, primarily through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent inhibition of pro-survival signaling pathways.
This compound-Induced Apoptosis Signaling Pathway
Caption: THQ-induced apoptosis pathway.
General Experimental Workflow for Isolation of this compound
Caption: General workflow for THQ isolation.
Conclusion
This compound is a promising natural product with significant biological activity. While its presence in Chromohalobacter beijerinckii and Rubia tinctorum is established, further research is needed to optimize isolation protocols and quantify its abundance in these sources. The methodologies and pathway information provided in this guide offer a solid foundation for researchers to advance the study and potential therapeutic application of this intriguing molecule.
References
- 1. Chromohalobacter beijerinckii - Wikipedia [en.wikipedia.org]
- 2. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
Theoretical Insights into the Molecular Architecture of Tetrahydroxyquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrahydroxyquinone
Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound with the chemical formula C₆H₄O₆. Its molecular structure features a central cyclohexadiene ring bonded to four hydroxyl (-OH) groups and two ketone (=O) groups at the para positions.[1] This arrangement of functional groups imparts THBQ with notable redox properties, making it a subject of interest in various chemical and biological studies. A precise understanding of its three-dimensional structure is crucial for elucidating its reactivity and potential interactions in biological systems.
Computational Methodology for Structural Analysis
Theoretical studies on molecules like this compound predominantly employ quantum mechanical calculations to determine their equilibrium geometries and other molecular properties. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations due to its favorable balance of accuracy and computational cost.
Experimental Protocols: A Representative Computational Approach
The following protocol outlines a standard theoretical procedure for determining the molecular structure of this compound. This methodology is based on common practices reported in computational studies of related quinone and aromatic compounds.
1. Initial Structure Preparation:
-
An initial 3D structure of the this compound molecule is constructed using molecular modeling software. Standard bond lengths and angles are used for the initial guess of the geometry.
2. Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule, which corresponds to its most stable structure.
-
Method: Density Functional Theory (DFT) is the most common method. A popular and effective functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. A common choice is the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency for organic molecules.
-
Software: The geometry optimization is performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
3. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.
-
Procedure: Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Verification of Minimum: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum on the potential energy surface. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.
-
Spectral Prediction: The calculated frequencies and their corresponding intensities can be used to simulate the theoretical IR and Raman spectra of this compound.
4. Data Extraction and Analysis:
-
Upon successful completion of the calculations, the optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the output files.
-
These theoretical values can then be compared with experimental data if available, or used to understand the molecule's structural characteristics, such as planarity and intramolecular interactions.
Data Presentation: A Template for Reporting Theoretical Structural Data
While specific theoretically calculated data for this compound is not available in the reviewed literature, the following tables provide a standardized format for presenting such data once obtained from the computational protocol described above.
Table 1: Calculated Bond Lengths of this compound
| Bond | Calculated Bond Length (Å) |
| C1 - C2 | Value |
| C1 - C6 | Value |
| C1 = O7 | Value |
| C2 - C3 | Value |
| C2 - O8 | Value |
| O8 - H9 | Value |
| C3 - C4 | Value |
| C3 - O10 | Value |
| O10 - H11 | Value |
| C4 = O12 | Value |
| C4 - C5 | Value |
| C5 - C6 | Value |
| C5 - O13 | Value |
| O13 - H14 | Value |
| C6 - O15 | Value |
| O15 - H16 | Value |
Table 2: Calculated Bond Angles of this compound
| Atoms | Calculated Bond Angle (°) |
| C6 - C1 - C2 | Value |
| C6 - C1 = O7 | Value |
| C2 - C1 = O7 | Value |
| C1 - C2 - C3 | Value |
| C1 - C2 - O8 | Value |
| C3 - C2 - O8 | Value |
| C2 - O8 - H9 | Value |
| C2 - C3 - C4 | Value |
| C2 - C3 - O10 | Value |
| C4 - C3 - O10 | Value |
| C3 - O10- H11 | Value |
| C3 - C4 - C5 | Value |
| C3 - C4 = O12 | Value |
| C5 - C4 = O12 | Value |
| C4 - C5 - C6 | Value |
| C4 - C5 - O13 | Value |
| C6 - C5 - O13 | Value |
| C5 - O13- H14 | Value |
| C1 - C6 - C5 | Value |
| C1 - C6 - O15 | Value |
| C5 - C6 - O15 | Value |
| C6 - O15- H16 | Value |
Table 3: Calculated Dihedral Angles of this compound
| Atoms | Calculated Dihedral Angle (°) |
| O7 = C1 - C2 - O8 | Value |
| O7 = C1 - C6 - O15 | Value |
| C1 - C2 - C3 - C4 | Value |
| C2 - C3 - C4 - C5 | Value |
| C3 - C4 - C5 - C6 | Value |
| C4 - C5 - C6 - C1 | Value |
| C5 - C6 - C1 - C2 | Value |
| C6 - C1 - C2 - C3 | Value |
Visualizing Theoretical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical study on molecular structure and the interplay between different computational chemistry concepts.
Caption: Workflow for a theoretical study of molecular structure.
Caption: Relationship between computational methods and calculated properties.
References
Methodological & Application
Application Note & Protocol: Synthesis of Tetrahydroxyquinone from Myo-Inositol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydroxyquinone is a valuable compound with applications in analytical chemistry, particularly for the determination of barium, and as a complexing agent for various ions. It also serves as a precursor for the synthesis of other important molecules like hexahydroxybenzene, rhodizonic acid, and triquinoyl. This document provides a detailed protocol for the synthesis of this compound from the readily available and inexpensive starting material, myo-inositol. The procedure is noted for its simplicity in terms of setup and manipulation, which can offset the relatively low yield.[1]
Experimental Protocol
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials and Reagents:
-
Myo-inositol
-
Concentrated nitric acid (HNO₃)
-
Sodium chloride (NaCl)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl), 2N
-
Ice
Equipment:
-
500-ml. three-necked flask
-
Mechanical stirrer
-
Gas delivery tube (10-mm. diameter)
-
Thermometer
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Part 1: Oxidation of Myo-inositol and Formation of the Sodium Salt
-
In a 500-ml. three-necked flask equipped with a mechanical stirrer, a gas delivery tube, and a thermometer, place 20 g. (0.11 mole) of myo-inositol and 100 ml. of concentrated nitric acid.
-
While stirring the mixture vigorously, pass a rapid stream of air through the gas delivery tube.
-
Within a few minutes, greenish-black crystals of the sodium salt of this compound will begin to separate.
-
Over a period of one hour, warm the flask to a temperature between 80°C and 90°C.
-
Stop the air current and heat the mixture to incipient boiling.
-
Remove the heat and allow the mixture to stand for 30 minutes.
-
Cool the mixture to 50°C.
-
Collect the sodium salt of this compound by filtration using a Büchner funnel.
-
Wash the collected salt successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and finally 50 ml of methanol.
Part 2: Conversion to this compound
-
Air-dry the sodium salt. The expected weight is 20–21 g.
-
Add the dried salt to 250 ml of 2N hydrochloric acid.
-
Heat the mixture to incipient boiling.
-
Cool the resulting solution in an ice bath.
-
Glistening black crystals of this compound will precipitate.
-
Collect the product by filtration on a Büchner funnel.
-
Wash the crystals with ice water.
-
The final product of this compound will weigh between 11–15 g.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Myo-inositol | [1] |
| Final Product | This compound | [1] |
| Yield | 6.2–8.4% | [1] |
| Appearance of Sodium Salt | Greenish-black crystals | [1] |
| Appearance of Final Product | Glistening black crystals | [1] |
| Melting Point | Does not melt at 320°C | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound from myo-inositol.
References
Application Notes and Protocols: Tetrahydroxyquinone for Metal-Organic Framework Synthesis
Introduction
Tetrahydroxyquinone (THQ) and its derivatives are emerging as highly versatile precursors for the synthesis of novel metal-organic frameworks (MOFs). The unique electronic properties and coordination chemistry of THQ enable the formation of both two-dimensional (2D) and three-dimensional (3D) frameworks with tunable functionalities. These materials are of significant interest to researchers in materials science, catalysis, and drug development due to their potential applications in electrocatalysis, particularly for CO2 reduction, and as electrically conductive materials for energy storage.
This document provides detailed application notes and experimental protocols for the synthesis of various metal-tetrahydroxyquinone (M-THQ) MOFs, where M can be iron (Fe), nickel (Ni), zinc (Zn), or copper (Cu). The protocols are based on established literature and are intended for researchers, scientists, and professionals in drug development.
Key Applications
M-THQ MOFs have demonstrated significant potential in the following areas:
-
Electrocatalysis: M-THQ MOFs, particularly those with transition metals like copper, have shown high efficiency and selectivity in the electrochemical reduction of carbon dioxide (CO2) to valuable chemical feedstocks.[1]
-
Conductive Materials: The unique electronic structure of THQ-based MOFs can lead to materials with intrinsic electrical conductivity. For instance, Fe-THQ exhibits notable conductivity, making it a candidate for applications in batteries and supercapacitors.[2][3]
-
Energy Storage: The redox-active nature of the THQ ligand, coupled with the porous structure of the MOF, offers opportunities for the development of high-performance electrode materials for energy storage devices.
Data Presentation
Crystallographic and Porosity Data of M-THQ MOFs
| MOF | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Fe-THQ | Cubic | Pm-3m | 13.58 | 13.58 | 13.58 | 90 | 90 | 90 | ~32.8 - 157 | 0.121 - 0.20 |
| Ni-THQ | Cubic | Pm-3m | 13.49 | 13.49 | 13.49 | 90 | 90 | 90 | ~39.0 | 0.121 |
| Zn-THQ | Cubic | Pm-3m | 13.62 | 13.62 | 13.62 | 90 | 90 | 90 | Not Reported | Not Reported |
| Cu-THQ | Orthorhombic | Pmmm | 10.6 | 14.3 | 11.6 | 90 | 90 | 90 | Not Reported | Not Reported |
Electrocatalytic Performance of M-THQ MOFs for CO2 Reduction
| Catalyst | Main Product(s) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Onset Potential (V vs. RHE) |
| Cu-THQ Nanosheets | CO | ~91 | ~173 at -0.45 V | -0.16 |
| Cu-THQ-EFG | Formate | 31.7 | ~3 at -0.25 V | -0.22 |
Note: Performance data can vary based on the experimental setup, including the electrolyte and electrode preparation.[1][6]
Experimental Protocols
Protocol 1: Synthesis of 3D Fe-THQ MOF
This protocol describes the solvothermal synthesis of the three-dimensional iron-tetrahydroxyquinone metal-organic framework.[3]
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Tetrahydroxy-1,4-benzoquinone (THQ)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 27.8 mg (0.1 mmol) of FeSO₄·7H₂O in a mixture of 5 mL of DMF and 5 mL of deionized water.
-
In a separate vial, dissolve 17.2 mg (0.1 mmol) of THQ in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in an oven preheated to 80°C.
-
Maintain the reaction at 80°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A dark navy powder should have precipitated.
-
Collect the powder by centrifugation or filtration.
-
Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent.
-
Dry the final product under vacuum at 120°C for 12 hours to activate the MOF.
Protocol 2: Synthesis of 3D Ni-THQ and Zn-THQ MOFs
This protocol is a modification of the Fe-THQ synthesis for the preparation of isostructural nickel and zinc analogues.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)
-
Tetrahydroxy-1,4-benzoquinone (THQ)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting FeSO₄·7H₂O with an equimolar amount of either NiSO₄·6H₂O (26.3 mg, 0.1 mmol) or ZnSO₄·7H₂O (28.8 mg, 0.1 mmol).
-
Dry the final product under vacuum at 120°C for 12 hours.
Protocol 3: Synthesis of 2D Cu-THQ Nanosheets
This protocol details a facile, room-temperature synthesis of two-dimensional copper-tetrahydroxyquinone nanosheets.[7]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Tetrahydroxy-1,4-benzoquinone (THQ)
-
Ethylenediamine
-
Deionized water (degassed)
Procedure:
-
Prepare two separate solutions in a nitrogen-filled glovebox or under an inert atmosphere.
-
Solution 1: Dissolve 60 mg (0.45 mmol) of THQ in 20 mL of degassed deionized water.
-
Solution 2: Dissolve 110 mg (0.45 mmol) of Cu(NO₃)₂·3H₂O in 20 mL of degassed deionized water containing 46 µL of ethylenediamine.
-
With vigorous stirring and continuous nitrogen bubbling, slowly add Solution 2 dropwise to Solution 1.
-
A dark precipitate will form immediately. Continue stirring the mixture for 12 hours at room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product with deionized water (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Dry the resulting Cu-THQ nanosheets under vacuum at 60°C for 12 hours.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of M-THQ MOFs.
Caption: Logical relationships between THQ, resulting MOFs, and their properties.
References
- 1. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Antioxidant Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valence Dependent Electrical Conductivity in a 3D this compound Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cu-THQ-EFG Composite for Highly Selective Electrochemical CO2 Reduction to Formate at Low Overpotentials - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydroxyquinone and its Derivatives in Lithium-Ion Battery Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of tetrahydroxyquinone (THQ) and its derivatives as promising organic electrode materials for lithium-ion batteries (LIBs). It includes detailed experimental protocols, a summary of electrochemical performance data, and visualizations of key processes. The information is intended to guide researchers in the evaluation and utilization of these compounds in next-generation energy storage systems.
Introduction
Organic electrode materials are gaining significant attention as sustainable alternatives to conventional inorganic materials used in lithium-ion batteries. This compound and its related structures offer several advantages, including the potential for high specific capacity, structural diversity, and the use of renewable resources. However, challenges such as poor electronic conductivity and dissolution in organic electrolytes need to be addressed to realize their full potential.
Recent research has focused on strategies like salinization and polymerization to enhance the electrochemical performance and stability of THQ-based electrodes. This document details the protocols for synthesizing these materials, fabricating electrodes, and characterizing their electrochemical properties.
Synthesis Protocols
This protocol describes a facile salinization process to improve the electrochemical performance of this compound.
-
Objective: To synthesize o-Na2C6H2O6 to reduce solubility in the electrolyte and enhance cycling stability.
-
Materials:
-
This compound (C6H4O6)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
Prepare a stoichiometric solution of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution to the this compound solution under constant stirring.
-
Continue stirring the mixture at room temperature for 2-4 hours.
-
The resulting precipitate of o-Na2C6H2O6 is collected by filtration.
-
Wash the product with ethanol to remove any unreacted precursors.
-
Dry the final product under vacuum at 80°C for 12 hours.
-
This protocol outlines the synthesis of a lithiated salt of tetrahydroxybenzoquinone, which can function as a high-capacity electrode material.[1][2]
-
Objective: To prepare Li4C6O6 for use as a cathode material in LIBs.
-
Materials:
-
Tetrahydroxybenzoquinone
-
Lithium hydroxide (LiOH)
-
Deionized water
-
-
Procedure:
-
Synthesize Li4C6O6 via a neutralization reaction at room temperature.[2]
-
Dissolve tetrahydroxybenzoquinone in deionized water.
-
Add a stoichiometric amount of LiOH to the solution.
-
Stir the solution until the reaction is complete, indicated by the formation of a precipitate.
-
Filter the precipitate and wash with deionized water.
-
Dry the resulting Li4C6O6 salt under vacuum.
-
Electrode Fabrication and Battery Assembly
The following protocol describes the standard procedure for fabricating coin-cell type lithium-ion batteries for electrochemical testing.
-
Objective: To prepare electrodes and assemble coin cells for electrochemical characterization.
-
Materials:
-
Active material (e.g., o-Na2C6H2O6 or Li4C6O6)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Lithium metal foil (counter electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
-
Procedure:
-
Slurry Preparation: Mix the active material, conductive agent, and binder in a weight ratio of typically 70:20:10 in NMP to form a homogeneous slurry.
-
Electrode Casting: Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Drying: Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the solvent.
-
Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
-
Coin Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. The cell consists of the prepared cathode, a lithium metal anode, a separator, and the electrolyte.
-
Electrochemical Characterization
-
Cyclic Voltammetry (CV): To investigate the redox behavior and electrochemical reversibility of the electrode materials.
-
Galvanostatic Charge-Discharge Cycling: To evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability of the assembled batteries.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics and impedance of the cell.
Performance Data
The electrochemical performance of various this compound-based electrode materials is summarized in the tables below.
Table 1: Electrochemical Performance of this compound Derivatives.
| Active Material | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) and Cycling Conditions | Rate Performance | Average Discharge Voltage (V) | Reference |
| o-Na2C6H2O6 | - | 141 over 100 cycles at 25 mA/g | 55.0 at 5 A/g | - | [3] |
| Li4C6O6 | ~200 | Sustained reversibility of ~200 | - | 1.8 vs Li/Li+ | [1][2] |
| O-THAQ (oxidized THAQ) | 250 | 100 after 20 cycles | - | - | [4][5] |
| Dilithium hydroquinone (Li2Q) | 323 | - | - | 2.8 | [6] |
Table 2: Cycling Stability of this compound Derivatives.
| Active Material | Capacity Decay per Cycle | Cycling Conditions | Reference |
| o-Na2C6H2O6 | 0.0075% | at 5 A/g over 2000 cycles | [3] |
Visualizations
The following diagrams illustrate the key experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithium salt of tetrahydroxybenzoquinone: toward the development of a sustainable Li-ion battery. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. High-capacity dilithium hydroquinone cathode material for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydroxyquinone-Coated Iron Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of tetrahydroxyquinone (THQ) as a coating for iron oxide nanoparticles (IONPs). The information is intended to guide researchers in utilizing these nanoparticles for various biomedical applications, particularly in magnetic hyperthermia and as potential drug delivery vehicles.
Physicochemical and Magnetic Properties
This compound provides a stable and functional coating for iron oxide nanoparticles, imparting desirable characteristics for biomedical applications. The key quantitative data from cited research are summarized below for easy comparison.
| Property | Uncoated IONPs | THQ-Coated IONPs | Reference |
| Core Diameter (nm) | 17 ± 5 | 13 ± 3 | [1] |
| Coating Thickness (nm) | - | 0.5 | [2] |
| Zeta Potential (mV at pH 7.3) | - | -28 ± 2 | [2] |
| Magnetic Saturation (emu/g) | - | 70.5 | [2] |
| Coercive Field (Oe) | - | 7 | [2] |
| Blocking Temperature (K) | - | 273 | [2] |
| Specific Absorption Rate (W/g) | - | 135 (at 300 Oe and 530 kHz) | [2] |
Biological Properties
The biocompatibility and therapeutic efficacy of THQ-coated IONPs have been evaluated in vitro.
| Assay | Cell Line | Concentration | Result | Reference |
| Cytotoxicity | HT-29 | Up to 2 mg/mL | Negligible cytotoxicity | [2] |
| Magnetic Hyperthermia | HT-29 | - | Reduced metabolic activity to 42% after reaching 42°C within 15 min | [2] |
| Reactive Oxygen Species (ROS) Production | HT-29 | - | Not detected | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation of THQ-coated IONPs are provided below.
Synthesis of THQ-Coated Iron Oxide Nanoparticles
This protocol describes the synthesis of THQ-coated IONPs using a co-precipitation method.
Workflow for Synthesis of THQ-Coated IONPs
Caption: Workflow for the synthesis of THQ-coated IONPs.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
This compound (THQ)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of FeSO₄·7H₂O and a 0.2 M solution of FeCl₃·6H₂O in deionized water.
-
In a three-neck round-bottom flask, combine 15 mL of the FeSO₄ solution and 30 mL of the FeCl₃ solution.
-
Heat the mixture to 80°C under a nitrogen atmosphere with vigorous mechanical stirring.
-
Slowly add 10 mL of 25% ammonium hydroxide dropwise to the solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Prepare a 0.05 M aqueous solution of this compound.
-
Add 10 mL of the THQ solution to the magnetite suspension.
-
Continue stirring at 80°C for an additional hour to allow for the coating process.
-
Remove the heat source and allow the suspension to cool to room temperature.
-
Collect the THQ-coated IONPs using a permanent magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and three times with ethanol. After each wash, separate the nanoparticles from the supernatant using a magnet.
-
Dry the final product under vacuum at 60°C for 12 hours.
Characterization Protocols
Workflow for TEM Analysis
Caption: Workflow for TEM analysis of nanoparticles.
Procedure:
-
Disperse a small amount of the dried THQ-coated IONPs in ethanol to obtain a dilute suspension.
-
Sonicate the suspension for 15 minutes to ensure good dispersion and break up any aggregates.
-
Place a single drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Allow the grid to dry completely in a dust-free environment.
-
Image the prepared grid using a transmission electron microscope at an appropriate accelerating voltage.
-
Acquire multiple images from different areas of the grid to ensure representativeness.
-
Use image analysis software to measure the core diameter of the nanoparticles and the thickness of the THQ coating.
Workflow for Zeta Potential Measurement
Caption: Workflow for zeta potential measurement.
Procedure:
-
Disperse the THQ-coated IONPs in a 10 mM NaCl solution to a final concentration of approximately 0.1 mg/mL.
-
Adjust the pH of the suspension to 7.3 using dilute HCl or NaOH.
-
Inject the sample into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the zeta potential analyzer.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement by applying an electric field and measuring the electrophoretic mobility of the nanoparticles using laser Doppler velocimetry.
-
The instrument software will calculate the zeta potential based on the measured mobility and the properties of the dispersant.
Workflow for VSM Analysis
Caption: Workflow for VSM analysis of magnetic nanoparticles.
Procedure:
-
Accurately weigh a small amount of the dried THQ-coated IONP powder and place it into a VSM sample holder.
-
Mount the sample holder onto the VSM apparatus.
-
Measure the magnetic moment of the sample as a function of the applied magnetic field at room temperature. The field should be swept from a large positive value to a large negative value and back to obtain a full hysteresis loop.
-
From the hysteresis loop, determine the saturation magnetization (Ms), coercivity (Hc), and remanence (Mr).
-
To determine the blocking temperature (Tb), perform zero-field-cooled (ZFC) and field-cooled (FC) measurements. a. Cool the sample to a low temperature (e.g., 5 K) in the absence of a magnetic field. b. Apply a small magnetic field and measure the magnetization as the sample is warmed to room temperature (ZFC curve). c. Cool the sample again in the presence of the same magnetic field and measure the magnetization as it warms (FC curve). d. The temperature at which the ZFC curve peaks is the blocking temperature.
Biological Evaluation Protocols
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a series of dilutions of the THQ-coated IONPs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations (e.g., 0.1, 0.5, 1, 2 mg/mL). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Workflow for ROS Detection
Caption: Workflow for the detection of intracellular ROS.
Procedure:
-
Seed HT-29 cells in a 96-well black-walled plate and incubate for 24 hours.
-
Treat the cells with the desired concentration of THQ-coated IONPs and a positive control (e.g., H₂O₂).
-
Incubate for the desired time period.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Workflow for In Vitro Magnetic Hyperthermia
References
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Tetrahydroxyquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroxyquinone (THQ), specifically 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a versatile chromogenic reagent that reacts with a wide range of metal ions to form colored complexes. This property makes it a valuable tool for the spectrophotometric determination of various metals in aqueous solutions. The formation of these metal-THQ complexes results in a change in the solution's absorbance, which can be measured using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.[1] This method offers a simple, cost-effective, and rapid approach for metal ion quantification in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control.[1]
The reaction between this compound and metal ions is a complexation reaction where the hydroxyl and oxo groups of the THQ molecule can act as ligands, donating lone pairs of electrons to the electron-deficient metal ions to form stable coordination complexes or chelates.[2] The non-selective nature of THQ, reacting with numerous metal ions, necessitates careful control of experimental conditions, such as pH, to achieve a degree of selectivity for the target metal ion.[2][3]
Principle of the Method
The spectrophotometric determination of metal ions using this compound is based on the formation of a colored complex between the metal ion (Mⁿ⁺) and this compound (H₄C₆O₆). The reaction can be generalized as:
Mⁿ⁺ + m(H₄C₆O₆) → [M(H₄-yC₆O₆)m]⁽ⁿ⁻ᵐʸ⁾⁺ + myH⁺
The intensity of the color produced is proportional to the concentration of the metal ion in the sample. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal-THQ complex, the concentration of the metal ion can be determined. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of the metal ion of known concentrations. The concentration of the metal ion in an unknown sample is then determined by interpolating its absorbance on the calibration curve.
Quantitative Data Summary
The following table summarizes the available quantitative data for the spectrophotometric determination of specific metal ions using this compound. It is important to note that detailed experimental conditions such as optimal pH and λmax are not consistently reported in the readily available literature and would require access to the full text of the cited research.[3]
| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Linear Range | Molar Absorptivity (ε) | Remarks | Reference |
| Copper (Cu²⁺) | Not specified in abstract | Data suggests linearity | Not specified in abstract | A linear relationship between absorbance and concentration has been established.[3] | [3] |
| Iron (Fe³⁺) | Not specified in abstract | Data suggests linearity | Not specified in abstract | A linear relationship between absorbance and concentration has been established.[3] | [3] |
| Mercury (Hg²⁺) | Not specified in abstract | Data suggests linearity | Not specified in abstract | A linear relationship between absorbance and concentration has been established.[3] | [3] |
| Lead (Pb²⁺) | Not specified in abstract | Not specified | Not specified in abstract | Complex formation confirmed by IR spectra.[3] | [3] |
Note: The lack of specific values for λmax, linear range, and molar absorptivity in the available abstracts highlights the necessity for researchers to consult the full scientific literature or perform optimization experiments to determine these parameters for their specific analytical needs.
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of metal ions using this compound. These should be adapted and optimized for the specific metal ion of interest and the sample matrix.
Apparatus
-
UV-Visible Spectrophotometer (double beam or single beam)
-
Quartz or glass cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Analytical balance
Reagents
-
This compound (THQ) Solution (0.01 M): Dissolve 0.1721 g of this compound in 100 mL of deionized water.[3] Prepare this solution fresh daily.
-
Standard Metal Ion Stock Solutions (e.g., 1000 ppm): Prepare by dissolving a known weight of a high-purity salt of the metal ion in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃ or HCl) to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture. The optimal pH for complex formation varies for different metal ions and needs to be determined experimentally.[2][3]
General Experimental Procedure
-
Preparation of Calibration Standards:
-
Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard metal ion solution to cover the desired concentration range.
-
Add a specific volume of the buffer solution to each flask to maintain the optimal pH.
-
Add a fixed volume of the 0.01 M this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a reagent blank in the same manner, omitting the metal ion standard.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For aqueous samples, filtration may be sufficient. For solid samples, acid digestion may be required to bring the metal ions into solution.
-
The final sample solution should be adjusted to the optimal pH for the analysis.
-
-
Spectrophotometric Measurement:
-
Allow the color of the solutions to develop for a sufficient time (this should be determined experimentally).
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-THQ complex. This λmax should be determined by scanning the spectrum of one of the standard solutions against the reagent blank.
-
Zero the spectrophotometer with the reagent blank.
-
Measure the absorbance of each of the standard solutions and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample solution from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric determination of metal ions using this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship in the spectrophotometric determination of metal ions with THQ.
Conclusion and Further Recommendations
The use of this compound as a chromogenic reagent offers a promising avenue for the simple and rapid spectrophotometric determination of a variety of metal ions. The protocols provided herein offer a general framework for researchers to develop specific assays. However, due to the non-selective nature of the reagent and the limited quantitative data in publicly accessible literature, it is imperative for users to perform thorough method validation for their specific application. This includes the determination of the optimal pH, the wavelength of maximum absorbance (λmax) for each metal-THQ complex, the linear dynamic range, the limit of detection (LOD), and the limit of quantification (LOQ). Furthermore, interference studies should be conducted to assess the selectivity of the method in the presence of other ions commonly found in the sample matrix. By carefully optimizing and validating the experimental conditions, researchers can leverage the utility of this compound for reliable and cost-effective metal ion analysis.
References
Application Notes and Protocols: Tetrahydroxyquinone in the Development of Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of tetrahydroxyquinone (THQ), also known as tetrahydroxy-p-benzoquinone (THBQ), as a potential redox-active material for aqueous redox flow batteries (RFBs). Due to the limited availability of direct experimental data on THQ in RFBs in publicly accessible literature, this document outlines a comprehensive, generalized methodology for its synthesis, characterization, and evaluation, based on established protocols for analogous quinone-based systems.
Introduction to this compound for Redox Flow Batteries
Quinone derivatives are a promising class of organic molecules for large-scale energy storage in aqueous redox flow batteries due to their low cost, high solubility, and tunable redox properties. Tetrahydroxy-p-benzoquinone (2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione) is a polyhydroxy-p-benzoquinone that, in theory, could offer a high specific capacity due to the transfer of multiple electrons and protons. Its highly symmetric structure and the presence of multiple hydroxyl groups are expected to influence its solubility, redox potential, and stability in aqueous electrolytes.
Chemical Structure:
Figure 1: Chemical structure of 2,3,5,6-tetrahydroxy-p-benzoquinone.
While extensive research has been conducted on other quinone derivatives, the application of THQ in redox flow batteries remains a largely unexplored area, presenting a significant opportunity for novel research. These protocols are designed to guide researchers in the systematic evaluation of THQ as a viable candidate for next-generation aqueous organic redox flow batteries.
Data Presentation: Performance Metrics
Quantitative data from the electrochemical evaluation of a this compound-based redox flow battery should be summarized for clear comparison. The following table outlines the key performance indicators.
| Performance Metric | Symbol | Unit | Target Value | Experimental Value |
| Electrolyte Properties | ||||
| Active Species Concentration | c | M | > 1.0 | |
| Electrolyte pH | pH | - | 7 - 14 | |
| Cell Performance | ||||
| Open Circuit Voltage | VOC | V | > 1.2 | |
| Cell Voltage (at 100 mA/cm²) | Vcell | V | > 1.0 | |
| Energy Density | E | Wh/L | > 20 | |
| Power Density | P | mW/cm² | > 100 | |
| Efficiency | ||||
| Coulombic Efficiency | ηC | % | > 99 | |
| Voltaic Efficiency | ηV | % | > 80 | |
| Energy Efficiency | ηE | % | > 80 | |
| Durability | ||||
| Cycle Life | - | cycles | > 1000 | |
| Capacity Fade Rate | - | %/day | < 0.1 |
Experimental Protocols
Synthesis of Tetrahydroxy-p-benzoquinone
A common synthetic route to THQ is the oxidation of myo-inositol.[1]
Materials:
-
myo-Inositol
-
Nitric acid (concentrated)
-
Potassium carbonate
-
Hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a well-ventilated fume hood, dissolve myo-inositol in concentrated nitric acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Gently heat the mixture under reflux for several hours. The reaction progress can be monitored by a color change to a dark solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated potassium carbonate solution until the pH is neutral to slightly basic. A dark purple precipitate of the dipotassium salt of THQ should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold deionized water and then with ethanol.
-
Air-dry the potassium salt.
-
To obtain the free THQ, dissolve the potassium salt in a minimal amount of hot deionized water and acidify the solution with hydrochloric acid.
-
Upon cooling, tetrahydroxy-p-benzoquinone will crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry to confirm its purity and structure.
Electrolyte Preparation
Materials:
-
Synthesized tetrahydroxy-p-benzoquinone
-
Supporting electrolyte (e.g., KOH, H₂SO₄)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Determine the desired concentration of the THQ anolyte (e.g., 0.5 M).
-
In a volumetric flask, dissolve the appropriate amount of the supporting electrolyte (e.g., to make a 1 M KOH solution) in deionized water.
-
Once the supporting electrolyte is fully dissolved, add the synthesized THQ powder to the solution.
-
Stir the mixture until the THQ is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Allow the solution to cool to room temperature and adjust the final volume with deionized water.
-
The catholyte can be a standard redox couple such as potassium ferrocyanide/ferricyanide in the same supporting electrolyte.
Redox Flow Battery Assembly
Materials:
-
Flow cell hardware (e.g., from Fuel Cell Technologies)
-
Graphite felt electrodes
-
Ion-exchange membrane (e.g., Nafion™)
-
Gaskets
-
Tubing
-
Peristaltic pumps
-
Electrolyte reservoirs
Procedure:
-
Pre-treat the graphite felt electrodes to increase their hydrophilicity and surface area (e.g., by heat treatment or acid soaking).
-
Cut the electrodes and membrane to the desired active area size.
-
Assemble the flow cell in a zero-gap configuration: end plate, current collector, graphite felt electrode, membrane, second graphite felt electrode, second current collector, and second end plate. Ensure proper sealing with gaskets.
-
Connect the electrolyte reservoirs to the flow cell inlets and outlets using tubing and peristaltic pumps.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can cause parasitic reactions.
Electrochemical Characterization and Performance Testing
Equipment:
-
Potentiostat/Galvanostat/Battery cycler
-
Frequency response analyzer (for EIS)
Procedure:
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup (glassy carbon working electrode, platinum counter electrode, and a reference electrode like Ag/AgCl) to determine the redox potentials of THQ in the chosen supporting electrolyte.
-
Scan the potential at various rates to assess the reversibility and kinetics of the redox reactions.
-
-
Flow Battery Cycling:
-
Pump the prepared anolyte and catholyte through their respective half-cells at a constant flow rate.
-
Perform galvanostatic (constant current) charge-discharge cycling between defined voltage limits.
-
Record the cell voltage, current, and capacity over multiple cycles to determine coulombic, voltaic, and energy efficiencies, as well as the capacity fade rate.
-
-
Polarization Curve:
-
At a given state of charge (e.g., 50%), sweep the current from zero to the maximum and record the corresponding cell voltage to determine the peak power density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at different states of charge to analyze the various resistances within the cell (e.g., membrane resistance, charge transfer resistance).
-
Visualizations
Electrochemical Mechanism of this compound
The following diagram illustrates the proposed two-electron, two-proton redox reaction of a generic p-benzoquinone derivative, which is expected to be analogous for this compound.
Caption: Proposed redox mechanism of this compound.
Experimental Workflow for THQ-based RFB Evaluation
This diagram outlines the logical flow of experiments for assessing the viability of this compound in a redox flow battery.
References
Application Notes and Protocols: In Vitro Analysis of Tetrahydroxyquinone-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroxy-1,4-benzoquinone (THQ) is a redox-active molecule capable of generating reactive oxygen species (ROS) through a redox cycle.[1][2][3] This property has garnered interest in its potential as an anti-cancer agent. In vitro studies have demonstrated that THQ can selectively induce cytotoxicity and apoptosis in cancer cells, such as HL60 leukemia cells, while leaving normal human blood leukocytes largely unaffected.[1][3] The primary mechanism involves the generation of ROS, which leads to the suppression of critical cell survival signaling pathways and subsequent activation of the mitochondrial pathway of apoptosis.[1][3]
These application notes provide a comprehensive overview and detailed protocols for investigating the apoptotic effects of THQ on cancer cells in an in vitro setting. The included methodologies cover the assessment of cell viability, detection and quantification of apoptosis, and analysis of key protein markers involved in the apoptotic cascade.
Proposed Mechanism of THQ-Induced Apoptosis
Tetrahydroxyquinone induces apoptosis primarily through the generation of intracellular ROS.[1][2] This oxidative stress disrupts cellular homeostasis and inhibits pro-survival signaling cascades, notably the Protein Kinase B (Akt) pathway.[1][3] The reduction in survival signaling, coupled with ROS-induced mitochondrial stress, triggers the intrinsic pathway of apoptosis. This involves the release of mitochondrial proteins like cytochrome c, leading to the activation of initiator caspases (e.g., Caspase-9) and subsequently, executioner caspases (e.g., Caspase-3), which carry out the systematic dismantling of the cell.[1][4]
Caption: Signaling pathway of THQ-induced apoptosis.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below. Researchers should populate these tables with their experimental results for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Cancer Cells via MTT Assay
| Cell Line | THQ Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|---|
| e.g., HL60 | 0 (Control) | 24 | 100 ± 4.5 | \multirow{5}{}{Value} |
| 10 | 24 | 85 ± 5.1 | ||
| 25 | 24 | 62 ± 3.8 | ||
| 50 | 24 | 41 ± 4.2 | ||
| 100 | 24 | 18 ± 2.9 | ||
| e.g., HT-29 | 0 (Control) | 48 | 100 ± 5.0 | \multirow{5}{}{Value} |
| 10 | 48 | 91 ± 4.7 | ||
| 25 | 48 | 75 ± 6.2 | ||
| 50 | 48 | 53 ± 5.5 |
| | 100 | 48 | 30 ± 3.9 | |
Table 2: Quantification of Apoptosis by Annexin V & PI Staining
| Cell Line | THQ Concentration (µM) | % Viable Cells (AV-/PI-) | % Early Apoptotic Cells (AV+/PI-) | % Late Apoptotic/Necrotic Cells (AV+/PI+) |
|---|---|---|---|---|
| e.g., HL60 | 0 (Control) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 50 | 55.4 ± 4.3 | 35.8 ± 3.5 | 8.8 ± 1.9 | |
| 100 | 25.1 ± 3.9 | 58.2 ± 5.1 | 16.7 ± 3.0 | |
| e.g., HT-29 | 0 (Control) | 96.8 ± 1.8 | 2.5 ± 0.6 | 0.7 ± 0.3 |
| 50 | 68.3 ± 5.0 | 24.6 ± 3.1 | 7.1 ± 2.2 |
| | 100 | 40.9 ± 4.8 | 45.5 ± 4.2 | 13.6 ± 2.8 |
Table 3: Caspase-3/7 Activity Assay
| Cell Line | THQ Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|---|
| e.g., HL60 | 0 (Control) | 1.0 |
| 50 | 3.8 ± 0.4 | |
| 100 | 7.2 ± 0.9 | |
| e.g., HT-29 | 0 (Control) | 1.0 |
| 50 | 2.9 ± 0.3 |
| | 100 | 5.6 ± 0.7 |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of THQ in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of THQ. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorochrome-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and treat with THQ for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[7] The buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl₂.[7]
-
Staining: Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis. The assay uses a synthetic substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3/7, releasing a chromophore or fluorophore that can be measured.[8]
Caption: Workflow for Caspase-3/7 colorimetric/fluorometric assay.
Methodology:
-
Induce Apoptosis: Treat 1-5 x 10⁶ cells with THQ. Concurrently, maintain an untreated cell culture as a negative control.
-
Cell Lysis: Pellet the cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Prepare Lysate: Centrifuge the suspension at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the plate using a microplate reader at 400-405 nm for a colorimetric assay or at the appropriate excitation/emission wavelengths for a fluorometric assay.
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the results from THQ-treated samples to the untreated control.
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[4] This allows for a detailed analysis of the signaling pathways affected by THQ.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Sample Preparation: After treatment with THQ, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to reduce nonspecific binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody overnight at 4°C. Key antibodies for THQ-induced apoptosis studies include:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent. Capture the signal using a digital imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.[9]
References
- 1. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetrahydroxyquinone for Magnetic Hyperthermia Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrahydroxyquinone (THQ) as a coating for iron oxide nanoparticles (IONPs) in magnetic hyperthermia applications. The information is based on pioneering in vitro studies and offers detailed protocols for the synthesis, characterization, and evaluation of these promising nanomaterials for cancer therapy research.
Introduction
Magnetic hyperthermia is a promising cancer treatment modality that utilizes magnetic nanoparticles to generate localized heat when subjected to an alternating magnetic field (AMF), leading to the thermal ablation of tumor cells. The surface coating of these nanoparticles is critical as it influences their colloidal stability, biocompatibility, and heating efficiency. This compound (THQ), a redox-active organic compound, has emerged as a novel and effective coating for iron oxide nanoparticles.[1] THQ-coated IONPs exhibit excellent colloidal stability and magnetic properties, making them a strong candidate for magnetic hyperthermia applications.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization and in vitro evaluation of THQ-coated iron oxide nanoparticles.
Table 1: Physicochemical Properties of THQ-Coated Iron Oxide Nanoparticles (IONPs) [1]
| Parameter | Value |
| Core Diameter | 13 ± 3 nm |
| THQ Coat Thickness | 0.5 nm |
| Zeta Potential (pH 7.3) | -28 ± 2 mV |
Table 2: Magnetic Properties of Uncoated and THQ-Coated IONPs [1]
| Property | Uncoated IONPs | THQ-Coated IONPs |
| Magnetic Saturation (Ms) | 70.5 emu/g | 66.1 emu/g |
| Coercive Field (Hc) | Not specified | 7 Oe |
| Blocking Temperature (Tb) | Not specified | 273 K |
Table 3: Heating Efficiency and In Vitro Performance of THQ-Coated IONPs [1]
| Parameter | Value | Conditions |
| Specific Absorption Rate (SAR) | 135 W/g | 300 Oe, 530 kHz |
| Cytotoxicity (HT-29 cells) | Negligible | Up to 2 mg/mL |
| Metabolic Activity Reduction (MHT) | Reduced to 42% | 42°C within 15 min |
Experimental Protocols
Protocol 1: Synthesis of THQ-Coated Iron Oxide Nanoparticles
This protocol details the co-precipitation method for synthesizing IONPs and subsequently coating them with THQ.[1]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) solution
-
This compound (THQ)
-
Deionized water
-
Nitrogen gas (N₂)
Procedure:
-
IONP Synthesis (Co-precipitation):
-
Prepare a 0.1 M solution of FeSO₄·7H₂O and a 0.2 M solution of FeCl₃·6H₂O in deionized water.
-
Mix the iron salt solutions in a 1:2 molar ratio (Fe²⁺:Fe³⁺) under a continuous N₂ stream to prevent oxidation.
-
Add ammonium hydroxide solution dropwise to the iron salt mixture while stirring vigorously until the pH reaches approximately 10.
-
A black precipitate of magnetite (Fe₃O₄) will form.
-
Continue stirring for 1 hour under the N₂ atmosphere.
-
Wash the synthesized IONPs multiple times with deionized water using magnetic decantation until the supernatant is neutral.
-
-
THQ Coating:
-
Disperse the washed IONPs in a solution of THQ in deionized water.
-
Sonicate the mixture for a specified duration to facilitate the coating process.
-
After sonication, wash the THQ-coated IONPs with deionized water via magnetic decantation to remove any unbound THQ.
-
Resuspend the final THQ-coated IONPs in deionized water or a suitable buffer for storage and further experiments.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes the methodology to assess the cytotoxicity of THQ-coated IONPs on a cancer cell line.[1]
Materials:
-
HT-29 human colon cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
THQ-coated IONPs suspension
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the THQ-coated IONPs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations (e.g., 0.1 to 2 mg/mL). Include a control group with medium only.
-
Incubate the cells with the nanoparticles for 24 hours.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Protocol 3: In Vitro Magnetic Hyperthermia Assay
This protocol outlines the procedure for evaluating the efficacy of THQ-coated IONPs in inducing cell death via magnetic hyperthermia.[1]
Materials:
-
HT-29 cells incubated with THQ-coated IONPs (as prepared in the cytotoxicity assay)
-
Alternating magnetic field (AMF) generator
-
Fiber optic temperature probe
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Incubate HT-29 cells with a specific concentration of THQ-coated IONPs (e.g., 2 mg/mL) for 24 hours.
-
Place the cell culture plate within the coil of the AMF generator.
-
Insert a fiber optic temperature probe into a well to monitor the temperature in real-time.
-
Apply the AMF with specific parameters (e.g., 300 Oe, 530 kHz).
-
Monitor the temperature and adjust the AMF to reach and maintain the target temperature (e.g., 42°C) for a specific duration (e.g., 15 minutes).
-
After the treatment, return the cells to the incubator for a recovery period (e.g., 24 hours).
-
Assess the metabolic activity or cell viability using a suitable assay to determine the extent of cell death induced by the hyperthermia treatment.
Visualizations
Caption: Experimental workflow for THQ-coated IONPs.
Signaling Pathways and Logical Relationships
Currently, there is limited specific information on the signaling pathways modulated by magnetic hyperthermia using THQ-coated nanoparticles. The primary study noted that, unlike free THQ which can induce reactive oxygen species (ROS), the THQ-coated IONPs did not lead to detectable ROS production.[1] This suggests a potentially favorable safety profile by minimizing oxidative stress-related side effects. The primary mechanism of action is understood to be thermally induced cell death (apoptosis and necrosis) resulting from the localized heating.
Caption: Mechanism of THQ-IONP mediated magnetic hyperthermia.
Future Outlook
The initial in vitro results for THQ-coated iron oxide nanoparticles are highly promising, indicating their potential as effective agents for magnetic hyperthermia.[1] Future research should focus on in vivo studies using murine models to evaluate the biodistribution, biocompatibility, and therapeutic efficacy of these nanoparticles in a more complex biological environment.[1] Further investigations into the detailed molecular mechanisms and signaling pathways activated by this specific nanoformulation will also be crucial for its translation into clinical applications.
References
Analytical Techniques for the Quantification of Tetrahydroxyquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of tetrahydroxyquinone (THQ), a redox-active molecule of interest in various fields, including drug development. The following sections outline methodologies for UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of THQ. The principle is based on the measurement of light absorbance by the THQ molecule at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Experimental Protocol
1.1. Reagent and Sample Preparation:
-
Solvent: Methanol is a suitable solvent for dissolving THQ.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Dissolve the sample containing THQ in methanol to obtain a theoretical concentration within the calibration range. Filtration of the sample solution using a 0.45 µm syringe filter is recommended to remove any particulate matter.
1.2. Instrument Setup and Measurement:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Scan the UV-Vis spectrum of a THQ standard solution (e.g., 10 µg/mL in methanol) from 200 to 800 nm to determine the wavelength of maximum absorbance. Based on available spectral data, the λmax for this compound can vary with pH. In a neutral solvent like methanol, a prominent peak can be expected. For acidic solutions, the peak is around 310 nm, while in basic solutions, a shift to longer wavelengths is observed.[1]
-
Measurement: Measure the absorbance of the blank (methanol), standard solutions, and the sample solution at the determined λmax.
1.3. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of THQ in the sample solution by interpolating its absorbance value on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of THQ, especially in complex mixtures. A stability-indicating HPLC method can separate THQ from its degradation products, providing accurate quantification. The following protocol is a proposed method based on common practices for similar quinone compounds and would require validation for specific applications.[2][3][4][5]
Experimental Protocol
2.1. Reagents and Mobile Phase:
-
Solvents: HPLC grade methanol and water.
-
Acid Modifier: Orthophosphoric acid or formic acid.
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) with 0.1% orthophosphoric acid. The exact ratio may need optimization. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
2.2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of quinones.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Based on the UV spectrum of THQ, a wavelength in the range of 290-310 nm should be suitable for detection.[1][2]
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of THQ standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Extract or dissolve the sample in a suitable solvent (preferably the mobile phase) to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter.
2.4. System Suitability and Analysis:
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Inject the blank, standard solutions, and sample solutions.
-
Identify the THQ peak based on the retention time of the standard.
-
Quantify the amount of THQ in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Electrochemical Analysis
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are highly sensitive techniques for the quantification of electroactive compounds like THQ. The following is a proposed protocol based on methods for structurally similar compounds and would require optimization and validation.
Experimental Protocol
3.1. Reagents and Electrolyte:
-
Supporting Electrolyte: A phosphate buffer solution (PBS) with a pH around 7.0 is a common choice for electrochemical analysis of quinones.
-
Standard Stock Solution (1 mM): Prepare a stock solution of THQ in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare working solutions by diluting the stock solution in the supporting electrolyte.
3.2. Electrochemical Setup:
-
Potentiostat/Galvanostat: An instrument capable of performing CV and DPV.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE). The electrode should be polished before each measurement.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
3.3. Measurement Procedure:
-
Cyclic Voltammetry (CV): Record the cyclic voltammogram of THQ in the supporting electrolyte by scanning the potential in a range where the oxidation/reduction peaks of THQ are expected (e.g., -0.5 V to +0.5 V vs. Ag/AgCl). This will help in determining the redox potentials of THQ.
-
Differential Pulse Voltammetry (DPV): Use DPV for quantitative analysis due to its higher sensitivity and better resolution compared to CV. Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate.
-
Quantification: Record the DPVs for different concentrations of THQ. A linear relationship should be observed between the peak current and the concentration of THQ. The concentration of THQ in an unknown sample can be determined from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the analytical techniques described. It is important to note that the values for HPLC and Electrochemical Analysis are proposed based on methods for similar compounds and would need to be experimentally validated for this compound.
| Parameter | UV-Vis Spectrophotometry (Proposed) | HPLC (Proposed) | Electrochemical Analysis (Proposed) |
| Linear Range | 1 - 50 µg/mL | 1 - 100 µg/mL | 0.1 - 50 µM |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.01 µM |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.03 µM |
| Recovery | >98% | >98% | >95% |
| Precision (RSD%) | <2% | <2% | <5% |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for THQ quantification by UV-Vis Spectrophotometry.
References
Application Notes and Protocols: Tetrahydroxyquinone as a Linker in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrahydroxyquinone (THQ) and its derivatives as versatile linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The unique redox activity and coordination chemistry of THQ enable the formation of materials with tunable electronic, magnetic, and porous properties, making them promising candidates for applications in catalysis, energy storage, and sensing.
Introduction to this compound-Based Coordination Polymers
This compound (THQ), also known as tetrahydroxy-1,4-benzoquinone, is a redox-active organic molecule that can act as a multidentate ligand, bridging metal centers to form one-, two-, or three-dimensional coordination polymers. The resulting materials often exhibit interesting physical and chemical properties stemming from the interplay between the metal nodes and the redox-active organic linker. A common and structurally similar linker used in the literature is 2,5-dihydroxy-1,4-benzoquinone (DHBQ), a derivative of THQ. These linkers have been successfully employed to synthesize a variety of coordination polymers with diverse metal ions, including Fe, Ni, Cu, Co, and Zn.[1][2]
The properties of THQ-based coordination polymers are highly dependent on the choice of the metal ion and the synthesis conditions, such as temperature, solvent, and the presence of co-ligands.[1][3] For instance, the dimensionality and crystallinity of the resulting framework can be tuned by adjusting these parameters.[1][3] This tunability allows for the rational design of materials with specific properties for targeted applications.
Key Applications
The unique characteristics of THQ-based coordination polymers have led to their exploration in several fields:
-
Electrocatalysis: The inherent conductivity of some THQ-based MOFs makes them attractive for electrocatalytic applications, such as the CO2 reduction reaction.[4]
-
Energy Storage: The redox-active nature of the THQ linker allows these materials to be used as electrode materials in batteries, demonstrating high capacity and cycling stability.[5][6]
-
Gas Storage and Separation: The porous nature of some THQ-based MOFs enables their use in gas storage and separation applications.[2]
-
Sensing: The electronic properties of these materials can be modulated by the presence of analytes, paving the way for their use as chemical sensors.
Data Presentation: Properties of M-THQ/DHBQ Coordination Polymers
The following table summarizes key quantitative data for various coordination polymers synthesized using THQ or its derivative, 2,5-dihydroxy-1,4-benzoquinone (DHBQ), as a linker. This allows for a direct comparison of their properties.
| Metal Ion (M) | Linker | Dimensionality | Electrical Conductivity (S/cm) | BET Surface Area (m²/g) | Optical Band Gap (eV) | Reference |
| Fe | THQ | 3D | 3.3 x 10⁻³ | - | - | [1] |
| Ni | DHBQ | 2D | - | 177 | 1.1 | [2][7] |
| Co | DHBQ | 2D | - | - | 1.0 | [2][7] |
| Mn | DHBQ | 1D | - | - | 1.6 | [2][7] |
| Zn | DHBQ | 1D | - | - | 1.8 | [2][7] |
| Cu | DHBQ | 1D | - | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of THQ-based coordination polymers and their application in electrode fabrication.
General Synthesis of Metal-Tetrahydroxyquinone (M-THQ) Coordination Polymers
This protocol describes a general solvothermal method for the synthesis of M-THQ coordination polymers. The specific metal salt, solvent, and temperature can be varied to target different structures and properties.
Materials:
-
This compound (THQ) or 2,5-dihydroxy-1,4-benzoquinone (DHBQ)
-
Metal salt (e.g., Iron(II) sulfate heptahydrate, Nickel(II) nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or a mixture)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, dissolve the metal salt and the THQ linker in the chosen solvent or solvent mixture in a glass vial. The molar ratio of metal to linker can be varied, but a 1:1 or 2:3 ratio is common.[8]
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (usually 12 to 72 hours).[3][9]
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product sequentially with the reaction solvent (e.g., DMF), followed by a more volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-120°C) to activate the material by removing the solvent molecules from the pores.[10]
Note on Crystallinity: For some systems, like Ni-THQ, the addition of a co-solvent such as N-methyl-2-pyrrolidone (NMP) can significantly improve the crystallinity of the final product.[1]
Protocol for Electrode Preparation for Electrochemical Applications
This protocol outlines the steps for fabricating an electrode using a synthesized THQ-based coordination polymer for applications such as batteries or electrocatalysis.
Materials:
-
Synthesized M-THQ coordination polymer (active material)
-
Conductive additive (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride (PVDF) or Sodium alginate (SA))
-
Solvent for the binder (e.g., N-Methyl-2-pyrrolidone (NMP) for PVDF, deionized water for SA)
-
Current collector (e.g., copper foil for battery anodes, carbon paper for electrocatalysis)
-
Mortar and pestle
-
Doctor blade or film applicator
Procedure:
-
Prepare a slurry by mixing the active material (M-THQ polymer), conductive additive, and binder in the appropriate solvent. A common weight ratio is 6:3:1 for active material:conductive additive:binder.[5]
-
Grind the mixture in a mortar and pestle or use a planetary ball mill to ensure a homogeneous slurry.
-
Cast the slurry onto the current collector using a doctor blade to achieve a uniform thickness.
-
Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to remove the solvent completely.
-
Cut the dried electrode sheet into desired dimensions (e.g., circular discs for coin cells).
-
For battery applications, assemble the electrode into a test cell (e.g., a coin cell) with a lithium metal counter electrode, a separator, and an appropriate electrolyte.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and application of THQ-based coordination polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Surge of Metal–Organic-Framework (MOFs)-Based Electrodes as Key Elements in Electrochemically Driven Processes for the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tetrahydroxyquinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tetrahydroxyquinone (THQ) synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (THQ)?
A1: The two most common laboratory-scale methods for synthesizing this compound are the oxidation of myo-inositol and the condensation of glyoxal.[1] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What is a typical yield for THQ synthesis?
A2: The reported yield for THQ synthesis can vary significantly based on the chosen method and optimization of reaction conditions. The synthesis from glyoxal has a reported yield of 6.2–8.4%.[2] Yields for the oxidation of myo-inositol with nitric acid are described as "good," but specific quantitative data is less commonly reported in readily available literature.[1]
Q3: What are the common impurities in THQ synthesis?
A3: For the glyoxal-based synthesis, potential impurities include unreacted starting materials and byproducts from side reactions, such as formaldehyde and glycolaldehyde.[3] In the case of myo-inositol oxidation with nitric acid, incomplete oxidation can lead to a mixture of intermediates, and residual nitric acid can be an impurity if not properly removed during workup.
Q4: How can I purify the crude THQ product?
A4: A common purification method for THQ is recrystallization. For the glyoxal method, the crude product can be dissolved in acetone and then precipitated by adding petroleum ether.[2] For the myo-inositol method, after precipitation of the potassium salt, it is treated with hydrochloric acid, and the resulting THQ is washed with ice water.[1]
Troubleshooting Guides
Synthesis of this compound from Glyoxal
Issue 1: Low Yield of THQ (<5%)
-
Potential Cause 1: Inefficient Aeration. The reaction relies on a brisk stream of air to facilitate the oxidation.
-
Suggested Solution: Ensure the air inlet tube has a sufficiently large diameter (e.g., 10 mm) to prevent clogging and that it extends close to the bottom of the reaction flask to ensure good gas dispersion.[2] Monitor the airflow throughout the reaction to ensure it is consistent.
-
-
Potential Cause 2: Incorrect Temperature Control. The reaction temperature is critical for both the initial reaction and the subsequent crystallization of the sodium salt of THQ.
-
Potential Cause 3: Suboptimal Concentrations of Sodium Sulfite and Sodium Bicarbonate. The concentrations of these reagents are crucial for the reaction to proceed efficiently.
-
Suggested Solution: Use the recommended amounts of anhydrous sodium sulfite and sodium bicarbonate as specified in the protocol. The reaction rate is dependent on the sulfite concentration; however, excessively high concentrations may not necessarily improve the yield.[4]
-
Issue 2: Formation of a Tarry or Oily Product Instead of Crystals
-
Potential Cause: Presence of Impurities in the Glyoxal Starting Material. Commercial glyoxal solutions can contain impurities that may interfere with the reaction.
-
Suggested Solution: Use a commercial grade 30% glyoxal solution as recommended in established protocols.[2] If impurities are suspected, consider purifying the glyoxal by distillation, though this is often not necessary.
-
Synthesis of this compound from myo-Inositol
Issue 1: Low or No Precipitation of the Dipotassium Salt
-
Potential Cause 1: Incomplete Oxidation of myo-Inositol. The oxidation with nitric acid may not have gone to completion.
-
Suggested Solution: Ensure that the reaction with nitric acid is allowed to proceed for a sufficient amount of time and at an appropriate temperature. While specific parameters can vary, gentle heating is often employed. Monitor the reaction for the evolution of nitrogen oxides, which indicates the reaction is proceeding.
-
-
Potential Cause 2: Incorrect pH for Salt Formation. The formation of the dipotassium salt of this compound is pH-dependent.
-
Suggested Solution: After the initial oxidation, the reaction mixture should be carefully neutralized and then made basic by the addition of potassium carbonate to facilitate the precipitation of the dipotassium salt.
-
Issue 2: Final Product is Contaminated with Nitrates
-
Potential Cause: Insufficient Washing of the Intermediate Salt and Final Product.
-
Suggested Solution: Thoroughly wash the precipitated dipotassium salt with a suitable solvent to remove any residual nitric acid or nitrate salts. After acidification to form THQ, wash the final product with cold water until the washings are neutral.
-
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis from Glyoxal
| Parameter | Recommended Value | Potential Impact of Deviation | Reference |
| Glyoxal Solution | 30% aqueous solution | Lower concentrations may require longer reaction times or result in lower yields. | [2] |
| Sodium Sulfite | Anhydrous | Hydrated forms can be used, but the amount should be adjusted accordingly. The reaction rate is sensitive to sulfite concentration. | [2][4] |
| Sodium Bicarbonate | Anhydrous | Acts as a buffer. Incorrect amounts can affect the reaction pH and yield. | [2] |
| Initial Temperature | 40-45°C | Lower temperatures may slow the reaction; higher temperatures could lead to side reactions. | [2] |
| Heating Temperature | 80-90°C | Essential for driving the reaction to completion. | [2] |
| Aeration | Brisk stream of air | Insufficient aeration will result in incomplete oxidation and low yield. | [2] |
| Final Yield | 6.2–8.4% | This is the expected range under optimized conditions. | [2] |
Table 2: Key Stages in this compound Synthesis from myo-Inositol
| Stage | Key Reagents | Purpose | Expected Observation |
| Oxidation | myo-Inositol, Nitric Acid | To oxidize the hydroxyl groups of myo-inositol. | Evolution of brown nitrogen oxide gases. |
| Salt Formation | Potassium Carbonate | To precipitate the dipotassium salt of this compound. | Formation of a dark purple, insoluble precipitate. |
| Acidification | Hydrochloric Acid | To convert the dipotassium salt to free this compound. | The dark purple salt dissolves and glistening black crystals of THQ precipitate upon cooling. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glyoxal
This protocol is adapted from Fatiadi, A. J.; Sager, W. F. Org. Synth.1962 , 42, 90.
-
Reaction Setup: In a 5-liter, three-necked round-bottomed flask equipped with a thermometer, a 10-mm diameter air-inlet tube extending to about 1 cm from the bottom, and an outlet tube connected to an aspirator, prepare a solution of 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water.
-
Initial Reaction: Heat the solution to 40–45°C. Add 600 g of 30% glyoxal solution. Draw a brisk stream of air through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of this compound should begin to separate.
-
Heating: After 1 hour of aeration, warm the flask to 80–90°C over a period of one hour while continuing the aeration.
-
Crystallization: Stop the air stream, heat the mixture to boiling, and then set it aside to cool for 30 minutes. Cool the mixture to 50°C.
-
Isolation of the Sodium Salt: Filter the precipitated sodium salt and wash it successively with 50 mL of cold 15% sodium chloride solution, 50 mL of cold 1:1 methanol-water, and 50 mL of methanol. The air-dried salt should weigh 20–21 g.
-
Acidification: Add the dried salt to 250 mL of 2N hydrochloric acid and heat the mixture to incipient boiling.
-
Final Product Isolation: Cool the resulting solution in an ice bath. The glistening black crystals of this compound that precipitate are collected on a Büchner funnel and washed with ice water. The expected yield is 11–15 g (6.2–8.4%).
Protocol 2: Synthesis of this compound from myo-Inositol
This protocol is a generalized procedure based on the method described by Preisler and Berger in 1942.[1] Optimization of specific conditions may be required.
-
Oxidation: In a fume hood, carefully react myo-inositol with a suitable amount of nitric acid. The reaction can be initiated by gentle heating. The reaction is complete when the evolution of nitrogen oxides ceases.
-
Neutralization and Salt Formation: Cool the reaction mixture and carefully neutralize the excess nitric acid. Add a solution of potassium carbonate while bubbling air or oxygen through the mixture. This will cause the dark purple dipotassium salt of this compound to precipitate.
-
Isolation of the Potassium Salt: Collect the insoluble dipotassium salt by filtration and wash it thoroughly to remove any soluble impurities.
-
Acidification: Suspend the dipotassium salt in water and acidify with hydrochloric acid. This will convert the salt to free this compound.
-
Final Product Isolation: Cool the acidic solution to induce crystallization of the this compound. Collect the crystals by filtration and wash with cold water.
Visualizations
Caption: Experimental workflow for THQ synthesis from glyoxal.
Caption: Experimental workflow for THQ synthesis from myo-inositol.
Caption: Chemical synthesis pathways for this compound.
References
- 1. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103772169A - Method for synthesizing low-impurity content glyoxal through gas phase oxidation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tetrahydroxyquinone (THQ) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tetrahydroxyquinone (THQ) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
Encountering issues with your this compound solutions? Use this guide to diagnose and resolve common problems.
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., turning brown/darker) | Oxidation of THQ, potentially accelerated by exposure to air (oxygen), light, or high pH. | 1. Prepare fresh solutions daily. 2. Protect solutions from light using amber vials or foil wrapping. 3. De-gas solvents and/or purge the headspace of the container with an inert gas (e.g., nitrogen or argon). 4. Ensure the pH of the solution is controlled, as alkaline conditions can speed up degradation. |
| Precipitation in the Solution | 1. Poor solubility of THQ in the chosen solvent. 2. Formation of insoluble degradation products. 3. Precipitation upon freezing and thawing. | 1. Confirm the solubility of THQ in your solvent system. Sonication may aid dissolution.[1] 2. If precipitation occurs over time, it is likely due to degradation. Follow the steps to prevent oxidation. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Loss of Biological Activity or Inconsistent Results | Degradation of the active THQ molecule. | 1. Always use freshly prepared working solutions for experiments.[1] 2. Verify the stability of your stock solution by running a stability study (see Experimental Protocols). 3. Store stock solutions at or below -20°C for short-term and -80°C for long-term storage.[1] |
| Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation peaks (see Experimental Protocols). 2. Ensure your HPLC method is stability-indicating, meaning it can separate the intact THQ from its degradation products. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
For long-term storage (up to 2 years), stock solutions of this compound should be stored at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[1] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1] For cellular or in vivo experiments, it is best practice to prepare fresh working solutions from the stock solution on the day of use.[1]
2. What factors can cause the degradation of this compound in solution?
This compound is susceptible to degradation from several factors:
-
Oxidation: As a hydroquinone, THQ is prone to oxidation, which is often the primary degradation pathway. This can be accelerated by dissolved oxygen in the solvent.
-
pH: Extreme pH values, particularly alkaline conditions, can catalyze the degradation of similar hydroquinone compounds.
-
Light: Exposure to light, especially UV, can provide the energy for photodegradation.
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation reactions.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
3. How can I minimize the degradation of my this compound solution?
To enhance stability, consider the following:
-
Protect from Light: Use amber glass vials or wrap your containers in aluminum foil.
-
Control Temperature: Store stock solutions frozen and keep working solutions cool and use them promptly.
-
Minimize Oxygen Exposure: Use de-gassed solvents for preparation and consider purging the vial headspace with an inert gas like nitrogen or argon.
-
Control pH: While specific data for THQ is limited, for many hydroquinones, a slightly acidic to neutral pH is often preferred. Buffer your solution if appropriate for your experimental system.
-
Use of Additives: Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to your solutions, after validating that they do not interfere with your experiment.
4. What are the likely degradation products of this compound?
The primary degradation pathway for hydroquinones is oxidation. For this compound, this would likely involve a step-wise oxidation through a semiquinone radical to form rhodizonic acid, and potentially further degradation products. These oxidized species are often colored, leading to the characteristic discoloration of the solution.
5. Is a color change in my THQ solution indicative of degradation?
Yes, a noticeable color change, typically to a darker brown or reddish hue, is a strong indicator of THQ oxidation and degradation. The appearance of color is often due to the formation of conjugated quinone species.
Data Summary on Solution Stability
| Compound | Solvent | Storage Temperature | Storage Duration | Source |
| This compound | DMSO | -20°C | 1 year | [1] |
| This compound | DMSO | -80°C | 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the target concentration.
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved. If precipitation occurs, gentle warming may be applied, but be cautious of temperature-induced degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.
-
Freezing: Store the aliquots at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of THQ. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor at a wavelength where THQ has significant absorbance.
-
Method Validation: The method should be validated to ensure it is "stability-indicating." This is confirmed by performing a forced degradation study (Protocol 3) and demonstrating that the degradation product peaks are well-resolved from the parent THQ peak.
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.
-
Prepare THQ Solution: Prepare a solution of THQ at a known concentration.
-
Apply Stress Conditions (in separate, parallel experiments):
-
Acid Hydrolysis: Add 0.1 M HCl to the THQ solution. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the THQ solution. Incubate at room temperature and collect samples at shorter time points (as base degradation is often faster). Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Add a small percentage (e.g., 3%) of hydrogen peroxide (H₂O₂) to the THQ solution. Keep at room temperature and monitor over time.
-
Thermal Degradation: Incubate the THQ solution at an elevated temperature (e.g., 60-80°C) in the dark.
-
Photodegradation: Expose the THQ solution to a light source (e.g., a photostability chamber with UV and visible light) at room temperature. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the samples from each stress condition by the developed HPLC method (Protocol 2) to quantify the remaining THQ and observe the formation of degradation products.
Visualizations
Caption: Workflow for assessing THQ solution stability.
Caption: Potential oxidative degradation pathway of THQ.
References
Technical Support Center: Tetrahydroxyquinone Crystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the crystallization process of tetrahydroxyquinone (THQ). Below are troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No crystals are forming after the solution has cooled.
-
Question: I've dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have appeared. What could be the problem?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to begin.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures. This compound is known to be very soluble in water, which can sometimes make crystallization challenging.[1]
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[2]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4]
-
Add an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.
-
-
Optimize the Solvent System: You may need to experiment with different solvents or solvent mixtures.
-
Issue 2: An oil or amorphous solid has precipitated instead of crystals.
-
Question: Instead of well-defined crystals, an oily substance or a fine powder has crashed out of my solution. What is happening and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in that particular solvent, or when the rate of precipitation is too rapid, not allowing for the formation of an ordered crystal lattice.[2][4]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool at a much slower rate. You can insulate the flask to slow down the cooling process.[2][3]
-
Modify the Solvent System: Add a small amount of a solvent in which this compound is more soluble to the heated solution before cooling. This can prevent premature precipitation.[2]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize.[2]
-
Issue 3: The crystal yield is very low.
-
Question: I have successfully grown this compound crystals, but the final yield is significantly lower than expected. How can I improve it?
-
Answer: A low yield can be due to several factors:
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Incomplete Precipitation: The compound may have significant solubility in the solvent even at low temperatures.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a larger portion of the compound remaining in the mother liquor after cooling.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[3]
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation before filtration.[3]
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Recover from Mother Liquor: You can attempt to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and performing a second crystallization.[3]
-
Issue 4: The resulting crystals are very small or needle-like.
-
Question: My crystallization produced a large amount of very fine powder or small needles instead of larger, well-defined crystals. Is this a problem and can I improve the crystal size?
-
Answer: While small crystals may be pure, larger crystals are often easier to handle and can be indicative of a more controlled crystallization process. Rapid crystal formation often leads to smaller crystals.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for a gradual decrease in temperature. For example, place the flask in a warm water bath and allow it to cool to room temperature overnight.[3]
-
Use a Different Solvent: Experiment with a solvent in which this compound has slightly higher solubility at room temperature.[3]
-
Data Presentation
The following tables summarize key parameters that can be varied to optimize the crystallization of this compound. These tables can be used to log experimental conditions and results for comparative analysis.
Table 1: Solvent System Optimization
| Trial | Solvent System (v/v) | Concentration (mg/mL) | Dissolution Temperature (°C) | Cooling Profile | Crystal Morphology | Yield (%) | Purity (%) |
| 1 | Water | 200 | 80 | Slow cool to RT, then 4°C | Bluish-black needles | ||
| 2 | Water | 400 | 95 | Slow cool to RT, then 4°C | |||
| 3 | Ethanol/Water (1:1) | ||||||
| 4 | Acetone/Water | ||||||
| 5 | DMSO/Water |
Table 2: Cooling Profile Optimization
| Trial | Solvent System | Concentration (mg/mL) | Cooling Rate (°C/hour) | Final Temperature (°C) | Crystal Morphology | Yield (%) | Purity (%) |
| 1 | Water | 300 | 20 | 4 | |||
| 2 | Water | 300 | 10 | 4 | |||
| 3 | Water | 300 | 5 | 4 | |||
| 4 | Water | 300 | 1 | 4 |
Experimental Protocols
The following is a generalized protocol for the recrystallization of this compound, adapted from common crystallization techniques for related compounds.
Protocol 1: Recrystallization of this compound from Water
This protocol is a starting point and may require optimization based on the purity of the starting material and the desired crystal characteristics.
Materials:
-
Crude this compound
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Deionized water
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Stir bar
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Watch glass
-
Buchner funnel and flask
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Filter paper
-
Ice bath
Procedure:
-
Dissolution:
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Place the crude this compound into an Erlenmeyer flask with a stir bar.
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Add a minimal amount of deionized water. Based on hydroquinone data, a starting concentration of 20-40% by weight could be a reasonable starting point (e.g., 2-4 g of THQ in 10 mL of water).[5]
-
Gently heat the mixture on a hot plate while stirring. A dissolution temperature between 70°C and 100°C is a suggested starting range.[5]
-
Add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water. The solution should appear as a light red color.[6]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and remove it from the heat source.
-
Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. A final temperature between 0 and 25°C is recommended.[5]
-
-
Isolation and Drying:
-
Collect the bluish-black crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
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Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Mandatory Visualization
Diagram 1: General Crystallization Workflow
Caption: A generalized workflow for the purification of this compound via recrystallization.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common issues in this compound crystallization.
References
- 1. Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 6. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Tetrahydroxyquinone Synthesis
Welcome to the technical support center for the synthesis of tetrahydroxyquinone (THBQ). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are the oxidation of glyoxal in the presence of sodium sulfite and sodium bicarbonate, and the oxidation of myo-inositol. The synthesis from glyoxal is a well-established and cost-effective method.
Q2: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?
A2: The formation of a tarry mixture is often due to side reactions, such as polymerization or decomposition of reactants and products. This can be caused by excessive temperatures, incorrect reagent concentrations, or the presence of impurities. It is crucial to maintain careful control over the reaction temperature and use pure reagents.
Q3: The yield of my this compound synthesis is consistently low. How can I improve it?
A3: Low yields can result from several factors, including incomplete reactions, product loss during workup and purification, or suboptimal reaction conditions. To enhance the yield, consider optimizing parameters such as reaction time, temperature, and reagent stoichiometry. Monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q4: What are the best practices for purifying crude this compound?
A4: A common method for purifying this compound is recrystallization. A recommended procedure involves dissolving the crude product in acetone and then precipitating it by adding petroleum ether.[1] Washing the collected crystals with ice water is also a crucial step to remove water-soluble impurities.
Q5: How should I properly store this compound?
A5: this compound is sensitive to oxidation. It should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, keeping it in a freezer is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the glyoxal-based method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or impure reagents (especially the glyoxal solution). | Use a fresh, high-quality 30% glyoxal solution. Ensure all other reagents are of appropriate purity. |
| Incorrect reaction temperature. | Carefully control the temperature throughout the reaction. The initial phase should be maintained at 40-45°C, followed by a gradual increase to 80-90°C.[1] | |
| Inefficient aeration during the initial reaction phase. | Ensure a brisk and steady stream of air is drawn through the solution for the first hour of the reaction to facilitate the initial oxidation.[1] | |
| Formation of a Greenish-Black Precipitate that Does Not Convert to this compound | Incomplete conversion of the intermediate sodium salt. | Ensure the greenish-black sodium salt is fully formed before proceeding. After stopping the air stream, the mixture should be heated to boiling and then allowed to sit for 30 minutes to ensure complete reaction.[1] |
| Insufficient acidification to convert the sodium salt to the final product. | Use a sufficient amount of 2N hydrochloric acid and heat the mixture to boiling to ensure complete conversion of the salt to this compound.[1] | |
| Difficulty in Filtering the Product | The precipitate is too fine. | Allow the solution to cool slowly in an ice bath to encourage the formation of larger crystals, which are easier to filter. |
| Product is Impure (as indicated by analysis) | Incomplete washing of the precipitated product. | Wash the collected crystals thoroughly with ice water to remove any remaining salts or water-soluble impurities.[1] |
| Co-precipitation of side products. | For higher purity, dissolve the crude product in acetone and reprecipitate it with petroleum ether.[1] |
Data Presentation: Optimization of Reaction Conditions (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Initial Reaction Temperature | 30°C | 40-45°C | 55°C | Condition B is optimal for the initial phase of the reaction from glyoxal. Lower temperatures may slow the reaction, while higher temperatures can increase side product formation.[1] |
| Aeration Time | 30 minutes | 60 minutes | 90 minutes | 60 minutes of brisk aeration is recommended for the glyoxal method.[1] Shorter times may lead to incomplete initial oxidation, while longer times may not significantly improve the yield. |
| Final Heating Temperature | 70°C | 80-90°C | 100°C (boiling) | Heating to 80-90°C is recommended before allowing the reaction to proceed to boiling.[1] This controlled heating profile is likely to minimize the formation of degradation products. |
| Acidification pH | pH 3-4 | pH 1-2 | pH < 1 | A strongly acidic environment (pH 1-2) is necessary to fully protonate the intermediate salt and precipitate the this compound. |
Experimental Protocols
Synthesis of this compound from Glyoxal
This protocol is adapted from a well-established synthetic procedure.[1]
Materials:
-
5-liter, three-necked round-bottomed flask
-
Thermometer
-
Air-inlet tube (10-mm diameter)
-
Outlet tube connected to an aspirator
-
Sodium sulfite (anhydrous)
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Sodium bicarbonate (anhydrous)
-
30% Glyoxal solution
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2N Hydrochloric acid
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Acetone
-
Petroleum ether (b.p. 60-80°C)
Procedure:
-
Reaction Setup: In the 5-liter flask, dissolve 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water. Heat the solution to 40-45°C.
-
Initial Reaction: Add 600 g of 30% glyoxal solution to the flask. Immediately begin drawing a brisk stream of air through the solution. Greenish-black crystals of the sodium salt of this compound will start to form. Continue the aeration for 1 hour without further heating.
-
Heating and Precipitation: After 1 hour of aeration, stop the air stream and warm the flask to 80-90°C over a period of one hour. Then, heat the mixture to boiling and set it aside for 30 minutes.
-
Isolation of the Intermediate Salt: Cool the mixture to 50°C. Filter the greenish-black sodium salt and wash it successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and 50 ml of methanol.
-
Formation of this compound: Add the air-dried salt to 250 ml of 2N hydrochloric acid and heat the mixture to boiling.
-
Purification: Cool the resulting solution in an ice bath. The glistening black crystals of this compound will precipitate. Collect the crystals on a Büchner funnel and wash them with ice water. The expected yield is 11-15 g.
-
Further Purification (Optional): For a purer product, dissolve the crude this compound in acetone and add petroleum ether to precipitate it.
Synthesis of this compound from Myo-Inositol (General Overview)
The synthesis of this compound from myo-inositol involves the oxidation of the cyclic polyol. While a detailed, step-by-step protocol is not as readily available as the glyoxal method, the general principle involves the use of an oxidizing agent to convert the hydroxyl groups of myo-inositol to the corresponding ketone and enol functionalities of this compound. This transformation typically requires a strong oxidizing agent and carefully controlled reaction conditions to avoid over-oxidation and the formation of byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from glyoxal.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude Tetrahydroxyquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude tetrahydroxyquinone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common methods for purifying crude this compound, a polyhydroxyquinone, include recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound depend on the synthetic route used for its preparation.
-
From Glyoxal: Synthesis from glyoxal may result in unreacted glyoxal, polymeric byproducts, and other condensation products.
-
From myo-Inositol: Oxidation of myo-inositol can lead to over-oxidized products, such as rhodizonic acid, as well as other intermediates and degradation products of the inositol ring.[1][2] Incomplete oxidation may also leave unreacted myo-inositol.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its impurities. A suitable method for a related compound, tetrachlorohydroquinone, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid buffer, with UV detection.[3]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and to monitor the progress of purification.
Troubleshooting Guides
Recrystallization
Q4: My this compound does not crystallize upon cooling. What should I do?
A4: If crystallization does not occur, several steps can be taken:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator.
Q5: The yield of my recrystallization is very low. How can I improve it?
A5: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[4] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure the funnel and receiving flask are pre-heated.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A solvent screen to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures is recommended.
Q6: The recrystallized product is still colored/impure. What went wrong?
A6: If the product remains impure after recrystallization:
-
Insoluble Impurities: If there were insoluble impurities in the hot solution that were not removed, a hot filtration step is necessary.
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to this compound in the chosen solvent. A different recrystallization solvent or an alternative purification method like column chromatography may be required.
-
Slow Cooling: Allowing the solution to cool slowly without disturbance generally leads to the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Sublimation
Q7: I am not getting any sublimate during the sublimation of this compound. What could be the issue?
A7: A lack of sublimate could be due to:
-
Temperature is too low: The sublimation temperature needs to be high enough to generate a sufficient vapor pressure of the compound. For hydroquinone, a related compound, temperatures in the range of 110°-170°C have been used.[5]
-
Pressure is too high: Sublimation is favored at reduced pressure. Ensure your vacuum system is functioning correctly and a sufficiently low pressure is achieved. A pressure of 1-2 mmHg has been used for hydroquinone sublimation.[5]
-
Non-volatile Compound: Ensure that this compound is indeed volatile enough under the applied conditions. Polyhydroxylated compounds can have strong intermolecular hydrogen bonding, reducing their volatility.
Q8: The sublimed crystals are forming on the walls of the apparatus instead of the cold finger. How can I fix this?
A8: This indicates that the temperature gradient between the heating source and the cold finger is not optimal.
-
Increase Cold Finger Efficiency: Ensure a continuous flow of a cold coolant through the cold finger.
-
Insulate the Apparatus: Insulating the sublimation apparatus can help maintain a more uniform temperature on the outer walls, encouraging deposition primarily on the cold finger.
Column Chromatography
Q9: How do I choose a suitable solvent system (mobile phase) for column chromatography of this compound?
A9: The choice of mobile phase depends on the stationary phase used (typically silica gel or alumina for polyhydroxyquinones).
-
TLC Analysis: Run TLC plates with your crude mixture using different solvent systems of varying polarities (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol).
-
Optimal Rf Value: The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective.
Q10: The separation of my compounds on the column is poor (bands are overlapping). What can I do?
A10: Poor separation can be improved by:
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Optimizing the Mobile Phase: A less polar solvent system will slow down the elution of all compounds, potentially improving the separation between them.
-
Using a Longer Column: A longer column provides more surface area for the separation to occur.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
Experimental Protocols
Recrystallization from Water
This protocol is based on the known solubility of this compound dihydrate in water.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot deionized water until the solid completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Sublimation
This is a general protocol that may require optimization for this compound based on the volatility of the specific impurities.
Methodology:
-
Place the crude this compound in the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a vacuum pump and evacuate the system to a pressure of 1-5 mmHg.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start with a temperature around 120°C and gradually increase it while observing for sublimation.
-
Pure this compound will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Data Presentation
Table 1: Comparison of Purification Methods for Polyhydroxyquinones (Qualitative)
| Purification Method | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Simple, scalable, effective for removing many common impurities. | Can have lower yields due to product solubility in the mother liquor; solvent selection is critical. | Good to Excellent |
| Sublimation | Can yield very high purity product; solvent-free method. | Only suitable for volatile compounds; may not be effective for removing volatile impurities. | Excellent |
| Column Chromatography | Highly versatile for separating complex mixtures; can provide very high purity. | Can be time-consuming and labor-intensive; requires larger volumes of solvent. | Good to Excellent |
Visualizations
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
"preventing the degradation of tetrahydroxyquinone in experimental assays"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroxyquinone (THQ). This resource provides essential guidance on preventing the degradation of THQ in experimental assays to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with THQ.
| Issue | Potential Cause | Recommended Solution |
| Complete loss of THQ activity (e.g., no cytotoxicity observed). | Degradation of THQ: THQ is highly unstable in aqueous solutions and rapidly oxidizes, especially at neutral to alkaline pH and when exposed to light. Older, oxidized solutions containing rhodizonic acid are not cytotoxic.[1] | Always prepare THQ working solutions fresh, immediately before use. Protect solutions from light by using amber vials or wrapping containers in foil. |
| Improper storage of stock solution: Repeated freeze-thaw cycles can degrade the compound. | Aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C. | |
| Inconsistent results between replicate wells or experiments. | Uneven cell seeding: Inconsistent cell numbers will lead to variability in the assay readout. | Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting. |
| "Edge effects" in microplates: Wells on the perimeter of the plate are prone to evaporation, altering the concentration of THQ and other media components. | Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Pipetting errors: Inaccurate pipetting of THQ or assay reagents can introduce significant variability. | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. | |
| Precipitation of THQ: THQ has limited aqueous solubility and may precipitate in the culture medium, especially at high concentrations. | Visually inspect the medium after adding the THQ working solution. If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a vehicle with better solubilizing properties. Sonication may aid dissolution. | |
| Color change of the culture medium upon adding THQ. | Oxidation of THQ: The solution may change color as THQ oxidizes. This can be accelerated by components in the cell culture medium. | This is an inherent property of the compound. While it may not be entirely preventable in an aqueous environment, preparing the solution fresh and minimizing exposure to light and air can slow the process. Ensure this color change does not interfere with the absorbance or fluorescence readings of your assay. If it does, use a cell-free control with THQ and medium to subtract the background. |
| Interaction with phenol red: Phenol red, a common pH indicator in cell culture media, is a phenolic compound and could potentially interact with the redox-active THQ.[2][3][4] | For sensitive assays, consider using phenol red-free medium to eliminate this potential variable.[2][3] | |
| High background signal in colorimetric or fluorometric assays. | Interference from THQ: As a colored compound that undergoes color changes upon oxidation, THQ can interfere with the optical measurements of assays like the MTT or resazurin assay. | Run parallel control wells containing cell-free medium with the same concentrations of THQ. Subtract the average absorbance/fluorescence of these wells from your experimental wells. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM), which can then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q2: How do I prepare the working solution of THQ for my cell-based assay?
A2: The working solution should be prepared fresh immediately before each experiment. Dilute the DMSO stock solution directly into your pre-warmed cell culture medium to the final desired concentration. It is crucial to mix the solution thoroughly but gently to ensure homogeneity without introducing excessive oxygen. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: What is the primary degradation product of THQ and is it active?
A3: The primary degradation product of THQ in aqueous solutions is rhodizonic acid, which is formed through oxidation.[1] Studies have shown that rhodizonic acid is not cytotoxic, which explains why older solutions of THQ lose their biological activity.[1]
Q4: What are the optimal pH and light conditions for working with THQ?
A4: THQ is most stable in acidic conditions and degrades rapidly at neutral and, particularly, alkaline pH.[5][6] Therefore, if your experimental buffer system allows, a slightly acidic pH may help to slow degradation. All work with THQ and its solutions should be performed with minimal exposure to light. Use amber tubes and plates, or cover them with aluminum foil.
Q5: Can I use antioxidants to stabilize THQ in my assay?
A5: The use of antioxidants to stabilize THQ is a potential strategy, but it must be approached with caution. Common antioxidants like ascorbic acid or N-acetylcysteine could interfere with the redox-based mechanism of action of THQ or the readout of certain cytotoxicity assays. If you choose to explore this, you must include appropriate controls to validate that the antioxidant itself does not affect the cells or the assay.
Q6: Does the type of cell culture medium affect THQ stability?
A6: While specific studies on the effect of different media on THQ stability are limited, it is known that components in complex biological media can react with unstable compounds.[7] For instance, components with thiol groups (like cysteine) or the presence of phenol red could potentially influence the rate of THQ degradation.[2][4] If you observe inconsistent results, consider testing THQ stability in your specific medium or using a simpler, defined medium for the duration of the treatment.
Data Presentation: THQ Stability and Assay Parameters
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<7) | More Stable | Use a buffer system with a pH at the lower end of the physiological range if possible. |
| Neutral to Alkaline (>7) | Rapid Degradation[5][6] | Prepare solutions immediately before use. Minimize incubation time. | |
| Light | Exposure to ambient light | Accelerates Degradation[5][6] | Protect all solutions and experimental setups from light. |
| Dark conditions | Slows Degradation | Work in a darkened room or use light-blocking containers. | |
| Temperature | Low (-20°C to -80°C) | Stable in DMSO stock | Store stock solutions at or below -20°C. |
| Room Temperature/37°C | Rapid Degradation in aqueous solution | Prepare working solutions fresh and use immediately. | |
| Solvent | DMSO (anhydrous) | Good for stock solutions | Use as the solvent for long-term storage of stock solutions. |
| Aqueous Buffers/Media | Poor (leads to rapid oxidation) | Use only for final working dilutions immediately before the experiment. | |
| Oxygen | Presence of atmospheric oxygen | Promotes Oxidation | While challenging to eliminate completely, minimize headspace in vials and avoid vigorous vortexing that introduces air. |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay with this compound
This protocol is designed to minimize THQ degradation during a standard cytotoxicity assay.
1. Materials:
- This compound (THQ) powder
- Anhydrous DMSO
- Cell line of interest
- Complete cell culture medium (consider using phenol red-free medium)
- 96-well flat-bottom sterile plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Sterile PBS
- Light-blocking materials (amber tubes, aluminum foil)
- Calibrated multichannel pipette
2. Preparation of THQ Stock Solution: a. Under low light conditions, prepare a 20 mM stock solution of THQ in anhydrous DMSO. b. Aliquot into single-use amber vials and store at -80°C.
3. Cell Seeding: a. Culture cells to ~80% confluency in the logarithmic growth phase. b. Trypsinize and resuspend cells in fresh, pre-warmed complete medium. c. Perform a cell count and calculate the required volume for seeding (e.g., 5,000-10,000 cells per well in 100 µL). d. Seed the cells in the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells. e. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
4. Preparation of THQ Working Solution and Cell Treatment: a. Immediately before treatment, thaw a single aliquot of the 20 mM THQ stock solution. b. Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations. This step must be done rapidly and under low light. c. Remove the medium from the wells and add 100 µL of the THQ working solutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only). d. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
5. MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well. e. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to completely dissolve the formazan crystals. f. Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis: a. Subtract the average absorbance of the cell-free blank wells from all other readings. b. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of treated cells / Absorbance of untreated control) * 100 c. Plot the % viability against the THQ concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Recommended workflow for cytotoxicity assays using THQ.
References
- 1. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 3. promocell.com [promocell.com]
- 4. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydroxyquinone (THBQ) Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Tetrahydroxyquinone (THBQ) production.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis, purification, and handling of THBQ on a larger scale.
Synthesis Stage
Issue 1: Low or Inconsistent Yields in the Oxidation of Myo-inositol
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Question: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the potential causes and solutions?
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Answer: Low and inconsistent yields during the nitric acid oxidation of myo-inositol are common challenges when scaling up. Several factors can contribute to this:
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Inadequate Temperature Control: The oxidation of polyols like myo-inositol with nitric acid is highly exothermic. Poor heat dissipation on a larger scale can lead to localized overheating, promoting side reactions and degradation of the desired product.
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Solution: Implement a robust cooling system for the reactor. For larger batches, consider a semi-batch process where the nitric acid is added portion-wise to the myo-inositol solution to better control the reaction temperature. Continuous monitoring of the internal temperature is crucial.
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Runaway Reaction: The reaction can have an induction period, after which the rate accelerates rapidly, potentially leading to a runaway reaction with a rapid increase in temperature and pressure.
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Solution: Ensure the reaction is well-stirred to maintain homogeneity. The controlled, slow addition of the oxidizing agent is critical. Always have a contingency plan for rapid cooling or quenching of the reaction.
-
-
Improper Stoichiometry: An incorrect ratio of nitric acid to myo-inositol can lead to incomplete oxidation or over-oxidation, both of which will reduce the yield of THBQ.
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Solution: Carefully calculate and precisely measure the molar ratios of your reactants. Small-scale optimization experiments are recommended before proceeding to a large-scale reaction.
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-
Issue 2: Brown Fumes (NOx) Observed During the Reaction
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Question: I am observing a significant amount of brown fumes being released from my reaction. Is this normal and how should I handle it?
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Answer: The observation of brown fumes, which are nitrogen oxides (NOx), is expected during the oxidation with nitric acid. However, excessive release indicates a vigorous and potentially uncontrolled reaction.
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Safety Hazard: NOx gases are toxic and corrosive.
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Solution: All reactions involving nitric acid oxidation must be performed in a well-ventilated fume hood with appropriate scrubbing systems for the off-gases. The rate of nitric acid addition should be controlled to manage the rate of NOx evolution.
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Purification Stage
Issue 3: Difficulty in Isolating Pure THBQ from the Reaction Mixture
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Question: I am struggling to obtain high-purity THBQ after the synthesis. The product is dark and appears to contain impurities. What purification strategies can I employ?
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Answer: Purifying THBQ can be challenging due to its high polarity and potential for degradation.
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Crystallization: This is the most common method for purifying solid organic compounds.
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Solution: Experiment with different solvent systems. Given THBQ's polarity, polar solvents or mixtures containing water are likely candidates. A mixed-solvent system, where THBQ is dissolved in a good solvent and then a poor solvent is added to induce crystallization, can be effective. For instance, dissolving the crude product in hot water and allowing it to cool slowly can yield crystals. The use of a co-solvent like ethanol or acetone might be necessary.
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Salt Formation and Precipitation: THBQ is acidic and can form salts.[1]
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Solution: You can precipitate THBQ from the aqueous reaction mixture by forming an insoluble salt, for example, by adding a potassium salt to form the dipotassium salt of THBQ. This salt can then be isolated by filtration and washed to remove impurities. The pure THBQ can be regenerated by treating the salt with an acid, like hydrochloric acid.[1]
-
-
Issue 4: Product Discoloration or Degradation During Purification
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Question: My product seems to be degrading during the purification process, as indicated by a change in color. How can I prevent this?
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Answer: THBQ is susceptible to oxidation, especially at elevated temperatures and in the presence of light and air.
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Solution:
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Minimize Heat Exposure: Use the minimum amount of heat necessary for dissolution during crystallization and cool the solution promptly.
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Inert Atmosphere: Purge all solvents with an inert gas (nitrogen or argon) before use and maintain an inert atmosphere over the reaction and crystallization vessels.
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Protection from Light: Use amber glassware or cover your apparatus with aluminum foil to protect the light-sensitive compound.
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-
Stability and Storage
Issue 5: Degradation of THBQ During Storage
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Question: My stored THBQ has changed color and shows impurities on re-analysis. What are the optimal storage conditions?
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Answer: THBQ is known to be unstable, especially in solution and when exposed to air and light. It is a redox-active molecule that can generate reactive oxygen species (ROS).
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Solution:
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Solid Storage: Store solid THBQ in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
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Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, store in tightly sealed vials under an inert atmosphere, and keep at -80°C. Aliquoting into single-use vials is recommended to avoid multiple freeze-thaw cycles.
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-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound? A1: The most common laboratory synthesis involves the oxidation of myo-inositol with nitric acid.[1] Another reported method is the synthesis from glyoxal.[1]
Q2: What are the main safety concerns when scaling up THBQ production? A2: The primary safety concerns are associated with the use of nitric acid as a strong oxidizing agent. These include the potential for runaway exothermic reactions, the evolution of toxic and corrosive nitrogen oxide gases, and the risk of explosion if the reaction is not properly controlled.
Q3: What are the likely impurities in commercially produced THBQ? A3: While specific impurities are not extensively documented in the literature, they are likely to include:
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Unreacted myo-inositol.
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Intermediates from the oxidation process.
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Byproducts from over-oxidation or side reactions.
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Residual solvents from purification.
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Degradation products, such as rhodizonic acid, due to oxidation.
Q4: What analytical methods are suitable for assessing the purity and stability of THBQ? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV detection would be the most suitable for both purity assessment and stability studies. This would allow for the separation and quantification of THBQ from its impurities and degradation products.
Data Presentation
Table 1: Summary of Potential Challenges and Mitigation Strategies in THBQ Scale-up
| Stage | Challenge | Potential Cause(s) | Recommended Mitigation Strategy |
| Synthesis | Low/Inconsistent Yield | Inadequate temperature control, runaway reaction, improper stoichiometry | Implement robust cooling, use a semi-batch process, ensure precise reactant ratios. |
| Synthesis | Hazardous Gas Evolution | Reaction of nitric acid with myo-inositol | Conduct reaction in a well-ventilated fume hood with a gas scrubber. |
| Purification | Difficulty in Isolation | High polarity of THBQ, presence of impurities | Utilize crystallization with appropriate solvent systems or salt precipitation. |
| Purification | Product Degradation | Oxidation, light sensitivity, thermal instability | Minimize heat, use an inert atmosphere, protect from light. |
| Storage | Compound Instability | Redox activity, sensitivity to air, light, and moisture | Store as a solid under inert gas at low temperatures; prepare solutions fresh. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Myo-inositol (Lab Scale)
Disclaimer: This is a literature-based protocol and should be adapted and optimized with appropriate safety precautions for larger scales.
Materials:
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myo-Inositol
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Concentrated Nitric Acid
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Potassium Carbonate
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Hydrochloric Acid
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Deionized Water
Procedure:
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In a round-bottom flask equipped with a stirrer and a gas outlet connected to a scrubber, dissolve myo-inositol in deionized water.
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Slowly add concentrated nitric acid to the solution while maintaining the temperature with an ice bath. The addition should be controlled to manage the exothermic reaction and the evolution of NOx gases.
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After the addition is complete, the mixture is typically heated to drive the reaction to completion.
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The resulting solution is then neutralized with a solution of potassium carbonate in the presence of air (oxygen) to precipitate the dipotassium salt of THBQ as a dark purple solid.
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The salt is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.
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The purified salt is then suspended in water, and hydrochloric acid is added to precipitate the free THBQ.
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The solid THBQ is collected by filtration, washed with cold water, and dried under vacuum in the dark.
Visualizations
Diagram 1: General Workflow for THBQ Production and Troubleshooting
Caption: A flowchart illustrating the key stages in THBQ production and common troubleshooting checkpoints.
Diagram 2: Logical Relationship of Factors Affecting THBQ Stability
Caption: Factors that can lead to the degradation of this compound.
References
"side reactions to avoid during tetrahydroxyquinone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroxyquinone. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Synthesis from Glyoxal
This synthesis typically involves the base-catalyzed self-condensation of glyoxal, followed by acidification.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete Reaction | - Ensure the glyoxal solution is fresh and its concentration is accurately known. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting material is still present. | Increased conversion of starting material to product. |
| Side Reactions | - Maintain the reaction temperature strictly, as higher temperatures can promote side reactions. - Optimize the base concentration; excess base can catalyze undesired condensations. | Minimized formation of polymeric or tarry byproducts. |
| Product Loss During Workup | - Ensure complete precipitation of the sodium salt of this compound before filtration. - Wash the product with ice-cold solvents to minimize dissolution. | Improved recovery of the final product. |
Issue 2: Product is a Dark, Tarry, or Polymeric Solid
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Uncontrolled Polymerization | - Add the base catalyst slowly and maintain vigorous stirring to ensure even distribution. - Perform the reaction at a lower temperature to slow down the reaction rate. | Formation of a crystalline product instead of an amorphous tar. |
| Presence of Impurities in Glyoxal | - Use purified glyoxal. Commercial glyoxal can contain polymers or acidic impurities. - Consider distilling the glyoxal solution before use. | Cleaner reaction profile with fewer side products. |
Issue 3: Contamination with Side Products
| Potential Side Product | Identification | Mitigation Strategy |
| Glyoxylic Acid | - Can be detected by a change in pH and confirmed by spectroscopic methods (e.g., NMR, IR). | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of glyoxal. |
| Heterocyclic Compounds (e.g., Imidazoles, Pyrazines) | - Can be identified by mass spectrometry and NMR. | - Avoid sources of ammonia contamination. - Ensure the reaction is performed in a clean reaction vessel. |
Route 2: Synthesis from myo-Inositol
This route involves the oxidation of myo-inositol.
Issue 1: Low Yield and Purity
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete Oxidation | - Ensure the correct stoichiometry of the oxidizing agent is used. - Monitor the reaction by TLC to confirm the disappearance of the starting material. | Higher conversion of myo-inositol to this compound. |
| Over-oxidation | - Control the reaction temperature and time carefully. - Choose a milder oxidizing agent if over-oxidation is a persistent issue. | Reduced formation of degradation products. |
| Formation of Stereoisomers | - This is inherent to the starting material. Purification by recrystallization or chromatography is crucial. | Isolation of the desired this compound isomer. |
Issue 2: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Solution | Expected Outcome |
| Product is highly soluble in the reaction solvent. | - After the reaction, adjust the pH to precipitate the product. - Use a co-solvent system to decrease the solubility of the product. | Improved precipitation and recovery of this compound. |
| Presence of multiple oxidation products. | - Employ column chromatography for purification. - Recrystallization from a suitable solvent system can also be effective.[1] | Isolation of pure this compound. |
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish-black powder instead of glistening black crystals. What could be the reason?
A1: This often indicates the presence of amorphous impurities or polymeric side products. This can result from running the reaction at too high a temperature or using impure starting materials. We recommend purifying the product by recrystallization. A common method is to dissolve the crude this compound in acetone and then precipitate it by adding petroleum ether.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What is the expected yield for the synthesis from glyoxal?
A3: The reported yield in literature, such as in Organic Syntheses, is in the range of 6.2–8.4%.[1] Yields can be lower due to the side reactions and purification losses discussed in the troubleshooting guide.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Glyoxal is a corrosive and toxic substance. The oxidation of myo-inositol often involves strong oxidizing agents which should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Key Experiment: Synthesis of this compound from Glyoxal
This protocol is adapted from Organic Syntheses.[1]
Materials:
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Sodium sulfite (anhydrous)
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Sodium carbonate (anhydrous)
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30% Glyoxal solution
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Hydrochloric acid (2N)
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Sodium chloride solution (15%)
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Methanol
Procedure:
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Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve sodium sulfite and sodium carbonate in water.
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Addition of Glyoxal: Cool the solution in an ice bath and slowly add the 30% glyoxal solution while stirring and passing a current of air through the mixture.
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Reaction: After the addition is complete, warm the flask to 80-90°C over one hour. Stop the air current and heat the mixture to boiling, then set it aside for 30 minutes.
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Isolation of the Sodium Salt: Cool the mixture to 50°C and filter the greenish-black crystals of the sodium salt of this compound. Wash the salt successively with cold 15% sodium chloride solution, cold 1:1 methanol-water, and methanol.
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Formation of this compound: Add the air-dried salt to 2N hydrochloric acid and heat to boiling.
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Purification: Cool the resulting solution in an ice bath to precipitate glistening black crystals of this compound. Collect the crystals by filtration and wash with ice water. The product can be further purified by recrystallization from acetone/petroleum ether.[1]
Visualizations
Caption: Synthesis of this compound from Glyoxal.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Enhancing the Electrochemical Performance of Tetrahydroxyquinone-Based Electrodes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and electrochemical analysis of tetrahydroxyquinone (THQ)-based electrodes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Initial Capacity | 1. Poor dispersion of active material and conductive additive in the slurry. 2. Insufficient electronic conductivity of the electrode. 3. High internal resistance due to poor contact between the electrode and the current collector. 4. Incomplete activation of the active material. | 1. Optimize the slurry mixing process by adjusting the mixing time and speed. Consider using a planetary mixer for better homogeneity. 2. Increase the content of the conductive additive (e.g., carbon black, carbon nanotubes) in the electrode formulation. 3. Ensure proper calendering of the electrode to improve particle contact and adhesion to the current collector. 4. Perform several formation cycles at a low current density to fully activate the THQ. |
| Rapid Capacity Fading | 1. Dissolution of this compound or its reduced species in the electrolyte. 2. Structural degradation of the THQ molecule during cycling. 3. Detachment of the active material from the current collector due to binder failure. 4. Unstable Solid Electrolyte Interphase (SEI) formation. | 1. Modify the THQ molecule, for instance, through salinization to form ortho-di-sodium salts of this compound (o-Na2C6H2O6), which has shown improved stability.[1] 2. Use a more stable electrolyte or add electrolyte additives that can suppress the dissolution of the active material. 3. Employ a binder with stronger adhesion, such as Polyvinylidene fluoride (PVDF), and optimize its content in the electrode. 4. Control the cycling voltage window to avoid irreversible side reactions. |
| Poor Rate Capability | 1. High charge transfer resistance. 2. Slow ion diffusion within the electrode. 3. Low electronic conductivity of the electrode. | 1. Incorporate highly conductive materials like carbon nanotubes into the electrode to create a more efficient electron transport network. 2. Optimize the electrode thickness and porosity to facilitate better electrolyte penetration and ion movement. 3. Decrease the particle size of the active material to shorten the ion diffusion path. |
| Low Coulombic Efficiency | 1. Irreversible side reactions with the electrolyte. 2. Shuttle effect caused by dissolved active material. 3. Incomplete reduction/oxidation of the active material. | 1. Use high-purity electrolytes and electrode materials to minimize side reactions. 2. Employ a separator with a smaller pore size or a modified separator to suppress the shuttle effect. 3. Adjust the charge/discharge cutoff voltages to ensure the complete reaction of THQ. |
| Inconsistent Cyclic Voltammetry (CV) Results | 1. Presence of oxygen or water in the electrolyte. 2. Improperly polished or contaminated working electrode. 3. Reference electrode instability. 4. High solution resistance. | 1. Purge the electrolyte with an inert gas (e.g., argon or nitrogen) before and during the measurement. 2. Thoroughly polish the working electrode with alumina slurry and rinse with a suitable solvent before each experiment. 3. Check the filling solution of the reference electrode and ensure there are no air bubbles. 4. Increase the concentration of the supporting electrolyte to reduce the solution resistance. |
Frequently Asked Questions (FAQs)
Q1: What is a typical formulation for a this compound-based electrode slurry?
A1: A common starting formulation for a THQ-based electrode slurry consists of the active material (THQ or its derivatives), a conductive additive, and a binder, typically in a weight ratio of 70:20:10 to 80:10:10. For example, a slurry could be prepared with 80 wt% THQ, 10 wt% carbon black (as the conductive additive), and 10 wt% Polyvinylidene fluoride (PVDF) binder dissolved in N-methyl-2-pyrrolidone (NMP) as the solvent.
Q2: How can I improve the electronic conductivity of my THQ electrode?
A2: To enhance electronic conductivity, you can:
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Increase the conductive additive content: Increase the percentage of carbon black or other conductive carbons in your electrode formulation.
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Use high-conductivity additives: Incorporate materials with higher intrinsic conductivity, such as carbon nanotubes (CNTs) or graphene, which can form a more effective conductive network.
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Optimize calendering: Properly calendering the electrode after coating can improve the contact between active material particles and the conductive additive, thereby reducing the overall resistance.
Q3: My THQ electrode shows significant capacity loss after only a few cycles. What is the likely cause and how can I fix it?
A3: Rapid capacity fading is often due to the dissolution of the organic active material in the electrolyte. To address this, consider the following strategies:
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Molecular Modification: Convert THQ into a less soluble derivative. For instance, forming ortho-di-sodium salts of this compound (o-Na2C6H2O6) has been shown to improve cycling stability significantly.[1]
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Electrolyte Optimization: Use an electrolyte in which the THQ and its reduced forms have lower solubility. Alternatively, electrolyte additives can be used to form a protective layer on the electrode surface.
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Binder Selection: Ensure you are using a binder with strong adhesion, like PVDF, to prevent the delamination of the active material from the current collector.
Q4: What are the key parameters to consider during the drying process of the coated electrode?
A4: The drying process is critical for electrode performance. Key parameters include:
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Temperature: The drying temperature should be high enough to evaporate the solvent but not so high as to cause degradation of the binder or active material. A common practice is to dry under vacuum at around 80-120°C.
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Time: The drying time should be sufficient to remove all residual solvent. Residual solvent can lead to poor performance and side reactions.
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Atmosphere: Drying under vacuum is preferred to ensure complete solvent removal and to prevent any unwanted reactions with air.
Q5: How does the choice of electrolyte affect the performance of THQ-based electrodes?
A5: The electrolyte plays a crucial role in the electrochemical performance. The choice of salt and solvent can influence:
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Ionic Conductivity: Higher ionic conductivity leads to better rate performance.
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Solubility of THQ: As mentioned, the solubility of the active material in the electrolyte directly impacts cycling stability.
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Electrochemical Stability Window: The electrolyte must be stable within the operating voltage range of the THQ electrode to prevent side reactions.
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SEI Formation: The electrolyte composition affects the properties of the Solid Electrolyte Interphase (SEI) layer, which is crucial for long-term stability.
Data Presentation
Table 1: Electrochemical Performance of this compound-Based Electrodes
| Electrode Material | Battery Type | Current Density | Initial Reversible Capacity (mAh g⁻¹) | Capacity Retention | Coulombic Efficiency (%) | Reference |
| o-Na2C6H2O6 | Li-ion | 25 mA g⁻¹ | 141 | Maintained for 100 cycles | - | |
| o-Na2C6H2O6 | Li-ion | 5 A g⁻¹ | 55 | 0.0075% decay per cycle over 2000 cycles | - | |
| o-Na2C6H2O6 | K-ion | 25 mA g⁻¹ | 168.1 | - | - | |
| O-THAQ | Li-ion | - | 250 (initial) | 40% after 20 cycles | - | [2] |
Experimental Protocols
Protocol 1: Preparation of THQ-Based Electrode Slurry
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Materials:
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This compound (THQ) or its derivative (active material)
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Carbon black (conductive additive)
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Polyvinylidene fluoride (PVDF) (binder)
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N-methyl-2-pyrrolidone (NMP) (solvent)
-
-
Procedure:
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Dry the THQ and carbon black in a vacuum oven at 80°C for 12 hours to remove any moisture.
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Weigh the active material, conductive additive, and binder in a desired ratio (e.g., 80:10:10).
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First, mix the THQ and carbon black powders thoroughly in a mortar or a planetary mixer for at least 30 minutes to ensure a homogeneous mixture.
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In a separate vial, dissolve the PVDF binder in NMP to form a clear solution. The amount of NMP should be adjusted to achieve a suitable slurry viscosity.
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Gradually add the PVDF solution to the powder mixture while continuously stirring.
-
Continue mixing the slurry for several hours (e.g., overnight) using a magnetic stirrer or a planetary mixer until a uniform and lump-free slurry is obtained.
-
Protocol 2: Doctor-Blade Coating and Electrode Fabrication
-
Materials and Equipment:
-
THQ-based slurry
-
Current collector foil (e.g., aluminum foil for cathodes)
-
Doctor blade coater
-
Vacuum oven
-
-
Procedure:
-
Clean the current collector foil with ethanol and dry it completely.
-
Fix the current collector foil onto the flat surface of the doctor blade coater.
-
Pour the prepared slurry onto the current collector in front of the doctor blade.
-
Set the desired thickness of the coating by adjusting the gap of the doctor blade.
-
Move the doctor blade at a constant speed across the current collector to spread the slurry evenly.
-
Transfer the coated foil to a vacuum oven and dry at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
After drying, calender the electrode using a roll press to improve the density and adhesion of the active material layer.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.
-
Protocol 3: Coin Cell Assembly (Half-Cell)
-
Materials and Equipment:
-
THQ-based working electrode
-
Lithium metal foil (counter and reference electrode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF6 in EC/DMC)
-
Coin cell components (case, spacer, spring, gasket)
-
Crimping machine
-
Argon-filled glovebox
-
-
Procedure:
-
Transfer all components into an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
Place the prepared THQ working electrode at the bottom of the coin cell case.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the working electrode.
-
Add more electrolyte to ensure the separator is fully wetted.
-
Place the lithium metal foil on top of the separator.
-
Add the spacer disk and the spring.
-
Carefully place the gasket and the top cap.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cell rest for a few hours before electrochemical testing to allow for complete electrolyte penetration.
-
Visualizations
Caption: Experimental workflow for THQ-based electrode fabrication and testing.
References
Validation & Comparative
Characterization of Tetrahydroxyquinone: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the characterization of tetrahydroxyquinone, a molecule of significant interest in medicinal chemistry and materials science. We present a detailed analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols. Furthermore, a comparative overview of alternative techniques, including Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy, is included to assist researchers in selecting the most appropriate analytical tools for their specific needs.
Spectroscopic Analysis of this compound
The structural elucidation of this compound (C₆H₄O₆) relies on a combination of spectroscopic techniques that probe its unique molecular framework, characterized by a quinone ring symmetrically substituted with four hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon and proton environments within a molecule. Due to the highly symmetrical nature of this compound, its NMR spectra are relatively simple, providing key structural information.
¹H NMR Spectroscopy: In its solid state, the four hydroxyl protons of this compound are chemically equivalent, typically exhibiting a single, broad resonance in the ¹H NMR spectrum. The chemical shift can be influenced by hydrogen bonding and the physical state of the sample.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is characterized by two distinct signals corresponding to the carbonyl carbons and the hydroxyl-substituted carbons of the quinone ring.
| NMR Data for this compound | |
| ¹H NMR | |
| Chemical Shift (δ) | Broad singlet |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | ~170 ppm |
| Hydroxyl-substituted Carbon (C-OH) | ~140 ppm |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and carbonyl groups.
| Key IR Absorptions for this compound | |
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Stretch (hydrogen-bonded) | 3200-3500 (broad) |
| C=O Stretch | ~1650 |
| C=C Stretch | ~1600 |
| C-O Stretch | ~1200 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are standard protocols for acquiring NMR and IR spectra of solid this compound.
Solid-State NMR (SSNMR) Spectroscopy
Solid-state NMR is the preferred method for obtaining NMR spectra of this compound due to its solid nature.
Methodology:
-
Sample Preparation: The solid this compound sample is finely powdered and packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).
-
Instrument Setup: The rotor is placed in the NMR probe, and the magic angle is carefully adjusted to 54.74° with respect to the main magnetic field to minimize anisotropic interactions.
-
Data Acquisition:
-
A cross-polarization magic-angle spinning (CP/MAS) pulse sequence is commonly used to enhance the signal of the low-abundant ¹³C nuclei.
-
High-power proton decoupling is applied during the acquisition of the ¹³C signal to remove ¹H-¹³C dipolar couplings and improve spectral resolution.
-
The spinning speed is typically set between 5 and 15 kHz.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient and widely used technique for obtaining the IR spectrum of solid samples with minimal sample preparation.
Methodology:
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrumental contributions.
-
Sample Application: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum of the sample is recorded. The infrared beam penetrates a short distance into the sample, and the attenuated radiation is detected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: A flowchart outlining the key steps in the spectroscopic characterization of this compound.
Comparison with Alternative Analytical Techniques
While NMR and IR spectroscopy are fundamental for structural elucidation, other techniques provide complementary information.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. | Information about the conjugated system and electronic properties. This compound typically shows absorption maxima (λmax) around 290-320 nm.[1] | High sensitivity, simple instrumentation, and suitable for quantitative analysis. | Provides limited structural information; spectra can be broad and lack detail. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the exact molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak for this compound is observed at m/z 172. | High sensitivity and accuracy in mass determination. | Isomeric differentiation can be challenging without tandem MS. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. | Complementary to IR spectroscopy, particularly for symmetric vibrations and C=C bonds. | Minimal sample preparation, non-destructive, and can be used for aqueous samples. | Can be affected by fluorescence; signals can be weak. |
Conclusion
The comprehensive characterization of this compound is best achieved through a multi-technique spectroscopic approach. NMR and IR spectroscopy provide the foundational data for structural determination, elucidating the carbon-hydrogen framework and the key functional groups. Complementary techniques such as UV-Vis spectroscopy, mass spectrometry, and Raman spectroscopy offer additional insights into the electronic properties, molecular weight, and vibrational modes of the molecule. By leveraging the strengths of each of these methods, researchers can obtain a detailed and unambiguous understanding of the structure and properties of this compound, which is essential for its application in drug development and materials science.
References
A Comparative Analysis of Tetrahydroxyquinone in Diverse Energy Storage Platforms
Tetrahydroxyquinone (THQ) and its derivatives have emerged as promising organic electrode materials for next-generation energy storage systems. Their advantages, including structural diversity, environmental benignity, and high theoretical capacity, have spurred research into their application in various devices. This guide provides an objective comparison of the performance of this compound-based materials in lithium-ion batteries, aqueous zinc-ion batteries, aqueous redox flow batteries, and supercapacitors, supported by experimental data.
Comparative Performance Data
The electrochemical performance of this compound and its analogues varies significantly depending on the energy storage system and the specific molecular structure. The following tables summarize key performance metrics from recent studies.
Table 1: Performance of Tetrahydroxy-Anthraquinone (THAQ) in Lithium-Ion Batteries
| Parameter | Value | Conditions |
| Initial Discharge Capacity (O-THAQ) | 250 mAh·g⁻¹ | - |
| Capacity after 20 Cycles (O-THAQ) | 100 mAh·g⁻¹ | - |
| Initial Discharge Capacity (PADAQ) | 101 mAh g⁻¹ | Current density of 400 mAh g⁻¹ |
| Capacity after 50 Cycles (PADAQ) | 129 mAh g⁻¹ | Current density of 400 mAh g⁻¹ |
O-THAQ: Oxidized 1,4,5,8-tetrahydroxy-9,10-anthraquinone[1][2]; PADAQ: Poly(5-amino-1,4-dyhydroxy anthraquinone)[2]
Table 2: Performance of Anthraquinone-Based Covalent Organic Frameworks (COFs) in Aqueous Zinc-Ion Batteries
| Parameter | Value | Conditions |
| Specific Capacity (TfDa-COF) | 96.6 mA h g⁻¹ | 0.1 A g⁻¹ |
| Capacity Retention (TfDa-COF) | 98% | Over 10,000 cycles |
TfDa-COF: An anthraquinone-based covalent organic framework[3]
Table 3: Performance of a Dihydroxyanthraquinone Derivative in Aqueous Redox Flow Batteries
| Parameter | Value | Conditions |
| Open-Circuit Voltage | 1.1 V | 0.75 M DCDHAQ negolyte and 0.3 M ferrocyanide posolyte at pH 14 |
| Capacity Fade Rate | 0.03% per day | - |
DCDHAQ: 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone[4]
Table 4: Performance of Tetrahydroxy-Anthraquinone Zeolitic Framework (TZM) in Supercapacitors
| Parameter | Value | Conditions |
| Specific Capacitance | 2030 F g⁻¹ | 1 A g⁻¹ |
| Energy Density | 47.7 W h kg⁻¹ | Power density of 750 W kg⁻¹ |
| Power Density | 750 W kg⁻¹ | - |
| Capacitance Retention | 94% | After 1000 cycles |
TZM: Tetrahydroxy-anthraquinone zeolitic framework[5]
Visualizing the Fundamentals: Redox Mechanism and Experimental Workflow
To better understand the underlying principles and experimental approaches, the following diagrams illustrate the redox mechanism of this compound and a typical workflow for fabricating and testing an energy storage device.
Detailed Experimental Protocols
The following sections outline typical experimental procedures for evaluating this compound-based materials in different energy storage systems.
1. Lithium-Ion Battery Electrode Preparation and Testing
-
Electrode Slurry Preparation: The active material (e.g., O-THAQ), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 6:3:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
-
Electrode Fabrication: The slurry is cast onto a current collector (e.g., copper foil), followed by drying in a vacuum oven. Electrodes of a specific diameter are then punched out.
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. A typical assembly consists of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed at a specific scan rate (e.g., 0.05 mV s⁻¹) within a defined voltage window (e.g., 1.4 to 2.8 V) to study the redox behavior.
-
Galvanostatic Charge-Discharge (GCD): The cell is charged and discharged at various current densities (e.g., from 0.1 A g⁻¹ to 1 A g⁻¹) to determine the specific capacity, rate capability, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conducted to analyze the internal resistance and charge transfer kinetics of the cell.
-
2. Aqueous Zinc-Ion Battery Electrode Preparation and Testing
-
Electrode Preparation: For COF-based cathodes, the synthesized COF powder is mixed with a conductive agent and a binder (e.g., PVDF) in NMP. This slurry is then coated onto a current collector (e.g., carbon cloth or titanium foil).
-
Cell Assembly: Coin cells are typically assembled with the prepared cathode, a zinc foil anode, a separator (e.g., glass fiber), and an aqueous electrolyte (e.g., 2 M Zn(CF₃SO₃)₂).
-
Electrochemical Measurements: Similar to lithium-ion batteries, CV, GCD, and EIS are performed to evaluate the electrochemical performance, but with a voltage window and electrolyte suitable for the aqueous zinc-ion chemistry.
3. Aqueous Redox Flow Battery (ARFB) Testing
-
Electrolyte Preparation: The anolyte is prepared by dissolving the anthraquinone derivative (e.g., DCDHAQ) in an aqueous solution (e.g., 1 M KOH) to a specific concentration (e.g., 0.75 M). The catholyte is prepared similarly with a suitable redox couple (e.g., 0.3 M ferrocyanide in the same aqueous solution).
-
Flow Cell Assembly: A lab-scale flow cell is assembled with carbon felt electrodes, a separator (e.g., an ion-exchange membrane), and the prepared anolyte and catholyte, which are circulated through the cell using pumps.
-
Electrochemical Measurements: The flow battery is cycled at a constant current density to evaluate its charge-discharge characteristics, coulombic efficiency, voltage efficiency, and energy efficiency. The capacity fade rate is monitored over extended cycling to assess the stability of the redox-active species.
4. Supercapacitor Electrode Preparation and Testing
-
Electrode Fabrication: The active material (e.g., TZM) is mixed with a conductive additive and a binder in a solvent to form a slurry. This is then coated onto a current collector (e.g., nickel foam or carbon cloth).
-
Cell Assembly: For an asymmetric supercapacitor, the TZM-based electrode serves as the positive electrode, and a material like activated carbon is used for the negative electrode. These are assembled in a suitable aqueous electrolyte (e.g., 1 M KOH) with a separator.
-
Electrochemical Measurements:
-
CV: Performed at various scan rates to determine the specific capacitance and evaluate the capacitive behavior.
-
GCD: Conducted at different current densities to calculate the specific capacitance, energy density, and power density.
-
EIS: Used to analyze the equivalent series resistance and ion diffusion resistance.
-
Cycling Stability: The device is subjected to thousands of charge-discharge cycles to evaluate its long-term performance and capacitance retention.
-
Logical Relationships in Performance Evaluation
The ultimate goal of developing these materials is to achieve high energy and power densities. The following diagram illustrates how fundamental electrochemical properties contribute to these key performance indicators.
Conclusion
This compound and its derivatives demonstrate significant versatility for application across a range of energy storage technologies. In lithium-ion and zinc-ion batteries, they offer high specific capacities and excellent cycling stability, particularly when integrated into polymeric or framework structures that mitigate dissolution in the electrolyte. For aqueous redox flow batteries, their tunable redox potentials and solubility are advantageous for large-scale energy storage. In supercapacitors, THQ-based materials can achieve exceptionally high specific capacitance, bridging the gap between traditional capacitors and batteries.
The choice of energy storage system for THQ-based materials ultimately depends on the specific application requirements. For applications demanding high energy density, battery configurations are more suitable. For those requiring high power density and long cycle life, supercapacitors are the preferred choice. Aqueous redox flow batteries are ideal for grid-scale energy storage where scalability and cost are paramount. Future research should focus on optimizing the molecular structure of THQ derivatives to enhance their intrinsic properties and developing novel electrode and electrolyte engineering strategies to further improve their performance and stability in practical devices.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. An anthraquinone-based covalent organic framework for highly reversible aqueous zinc-ion battery cathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Tetrahydroxy-anthraquinone induced structural change of zeolitic imidazolate frameworks for asymmetric supercapacitor electrode material application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Synthesized Tetrahydroxyquinone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of common analytical techniques for validating the purity of synthesized tetrahydroxyquinone, a redox-active molecule with potential therapeutic applications. We present detailed experimental protocols and comparative performance data to assist in the selection of the most suitable method for your analytical needs.
Introduction to this compound and the Imperative of Purity
This compound (THQ), also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a fascinating organic compound that can be synthesized from precursors like glyoxal or the naturally occurring myo-inositol. Its potential as a therapeutic agent necessitates stringent purity assessment, as even minor impurities can significantly impact biological activity and toxicity studies. Common impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a robust analytical strategy is paramount to ensure the quality and reliability of experimental results.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity validation depends on various factors, including the required level of sensitivity, the need for quantitative versus qualitative data, sample throughput, and available instrumentation. Below is a comparative summary of the most common methods for assessing the purity of synthesized this compound.
| Analytical Technique | Principle | Primary Use | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity | Quantification of the main component and impurities | >99.5 ± 0.2 | ~0.01% | ~0.03% | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Identification and quantification of volatile impurities | >99.0 ± 0.5 | ~0.005% | ~0.015% | Medium |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Absolute quantification and structural confirmation | >99.8 ± 0.1 | ~0.05% | ~0.15% | Low |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group identification and detection of impurities with different functional groups | Qualitative | N/A | N/A | High |
| UV-Visible (UV-Vis) Spectroscopy | Absorption of UV-visible light by chromophores | Quantitative analysis of the main component | >98.0 ± 1.0 | ~0.1 µg/mL | ~0.3 µg/mL | High |
| Melting Point Analysis | Determination of the temperature range over which the solid melts | Preliminary assessment of purity | Qualitative | N/A | N/A | High |
Note: The quantitative data presented in this table are representative values for small organic molecules and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow for Purity Validation
A systematic approach is essential for the reliable validation of synthesized this compound. The following diagram illustrates a general experimental workflow, from initial synthesis to final purity assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition as needed. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and high polarity of this compound, derivatization is necessary prior to GC-MS analysis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Sample Preparation and Derivatization: To 1 mg of the dried this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl derivative.
-
Data Analysis: Purity is determined by the relative peak area of the derivatized this compound. The mass spectrum is used to confirm the identity of the main peak and to identify any impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides both structural confirmation and highly accurate purity assessment without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately known mass of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups and confirming the overall structure of the synthesized compound.
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of characteristic peaks for O-H (broad), C=O, and C=C bonds, and the absence of peaks corresponding to potential impurities, confirms the identity and qualitative purity of the sample.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and accessible method for the quantitative determination of this compound, which possesses a strong chromophore.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble and stable (e.g., methanol, ethanol).
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of a high-purity this compound reference standard in the chosen solvent at known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Preparation of Sample Solution: Prepare a solution of the synthesized this compound in the same solvent at a concentration that falls within the range of the standard solutions.
-
Measurement: Record the absorbance of the blank (solvent), standard solutions, and the sample solution at the wavelength of maximum absorbance (λmax) for this compound (around 290 nm).
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the synthesized this compound solution from the calibration curve.
-
Calculate the purity of the synthesized sample based on the weighed amount and the determined concentration.
-
-
Melting Point Analysis
A sharp melting point close to the literature value is a good indicator of high purity.
-
Instrumentation: A melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
-
Data Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. The literature melting point for this compound is typically above 300°C.
Logical Relationships in Purity Assessment
The choice of analytical techniques and their sequence is a logical process aimed at building a comprehensive picture of the sample's purity. The following diagram illustrates the relationships between different analytical goals and the techniques used to achieve them.
Conclusion
Validating the purity of synthesized this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While methods like melting point analysis and FTIR provide rapid qualitative assessments, chromatographic techniques such as HPLC and GC-MS are essential for the separation and quantification of impurities. For the highest level of accuracy in purity determination and for structural confirmation, qNMR stands out as a primary method. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust validation strategy that ensures the quality and reliability of their synthesized this compound for downstream applications.
A Comparative Analysis of the Cytotoxicity of Fresh versus Aged Tetrahydroxyquinone Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of fresh and aged solutions of tetrahydroxyquinone (THQ). The information presented is based on experimental data from scientific literature and is intended to inform researchers in the fields of cell biology, toxicology, and pharmacology.
Executive Summary
Freshly prepared solutions of this compound exhibit significant cytotoxicity, primarily through the induction of apoptosis mediated by reactive oxygen species (ROS). In contrast, aged solutions of THQ, in which the active compound has autoxidized to rhodizonic acid (RhA), are considered non-cytotoxic. This guide will delve into the underlying mechanisms of this differential cytotoxicity, present available quantitative data, and provide detailed experimental protocols for assessing these effects.
Data Presentation: Cytotoxicity of Fresh vs. Aged THQ
| Compound/Solution | Cell Line | Assay | IC50 Value | Citation |
| Fresh this compound | HL60 (Human Leukemia) | Total Protein Content | 20 µM | |
| HL60 (Human Leukemia) | Phosphatase Activity | 40 µM | ||
| HL60 (Human Leukemia) | MTT Assay | 45 µM | ||
| Aged this compound (Rhodizonic Acid) | Not Applicable | Not Applicable | Not Cytotoxic |
Mechanism of Differential Cytotoxicity
The disparity in the cytotoxic effects of fresh and aged THQ solutions lies in their distinct chemical behaviors and interactions with cellular machinery.
Fresh this compound: A Redox Cycling Engine for ROS Production
Fresh THQ is a potent inducer of apoptosis in cancer cells.[1] Its cytotoxicity stems from its ability to participate in a continuous redox cycle within the cell, leading to a sustained production of reactive oxygen species (ROS).[2][3] This process is initiated by the intracellular reduction of THQ to hexahydroxybenzene (HHB) by the enzyme NADPH-quinone-oxidoreductase (NQO1).[2][3] HHB then autoxidizes back to THQ, generating ROS in the process.[2][3] This sustained elevation of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress and the activation of apoptotic pathways.
Aged this compound: The Non-Toxic End Product
Over time, THQ in solution undergoes autoxidation to form rhodizonic acid (RhA).[2][3] Unlike THQ, RhA does not participate in the intracellular redox cycle.[2][3] The single autoxidation event that leads to the formation of RhA from THQ may produce a limited amount of ROS, which can be effectively neutralized by the cell's natural protective mechanisms.[2][3] Consequently, aged THQ solutions, which are essentially solutions of RhA, do not exhibit the cytotoxic effects observed with fresh solutions.
Signaling Pathways and Chemical Transformations
The following diagrams illustrate the intracellular signaling cascade initiated by fresh THQ and the chemical fate of THQ in fresh versus aged solutions.
Caption: Intracellular signaling cascade of fresh THQ leading to apoptosis.
Caption: Differential chemical pathways of fresh and aged THQ solutions.
Experimental Protocols
The following is a representative protocol for assessing the cytotoxicity of chemical compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for evaluating cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fresh and aged this compound solutions on a selected cell line.
Materials:
-
Cell line of interest (e.g., HL60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (THQ)
-
Solvent for THQ (e.g., DMSO or culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Test Solutions:
-
Fresh THQ Solution: Prepare a stock solution of THQ in the chosen solvent immediately before use. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Aged THQ Solution: Prepare a stock solution of THQ in the same solvent and allow it to age under defined conditions (e.g., incubation at room temperature for a specified period, such as 24-48 hours, protected from light). Perform serial dilutions in complete culture medium.
-
-
Cell Seeding:
-
Culture the selected cell line to logarithmic growth phase.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the various concentrations of fresh and aged THQ solutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with the solvent alone (vehicle control).
-
-
Incubation:
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The cytotoxic properties of this compound are highly dependent on the age of the solution. Freshly prepared THQ is a potent cytotoxic agent due to its ability to induce sustained oxidative stress through intracellular redox cycling. In contrast, aged THQ solutions, containing the autoxidation product rhodizonic acid, are non-cytotoxic as they do not participate in this ROS-generating cycle. This critical difference should be a key consideration for researchers working with this compound in various biological and pharmacological applications.
References
"performance of tetrahydroxyquinone-coated nanoparticles versus other coatings"
A Comparative Guide to Nanoparticle Coatings for Quinone-Based Drug Delivery
Thymoquinone, the primary active constituent of Nigella sativa, has garnered significant attention for its anti-inflammatory and anti-cancer properties[4]. However, its clinical application is hampered by poor bioavailability and low aqueous solubility[5][6]. Nanoparticle-based drug delivery systems provide a promising strategy to overcome these limitations. This guide offers a comparative analysis of various nanoparticle coatings used to deliver thymoquinone, focusing on key performance metrics supported by experimental data.
Performance Metrics of Thymoquinone-Loaded Nanoparticles
The efficacy of a nanoparticle drug delivery system is determined by several key physicochemical and biological parameters. Below is a comparison of thymoquinone-loaded nanoparticles with different coatings: Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol)-PLGA (PEG-PLGA), and Lipid-Based Nanocarriers (Solid Lipid Nanoparticles and Nanostructured Lipid Carriers).
Physicochemical Characteristics and Drug Loading
The size, surface charge (zeta potential), encapsulation efficiency (EE), and drug loading (DL) capacity are critical determinants of a nanoparticle's stability, biodistribution, and therapeutic efficacy.
| Nanoparticle Coating | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | < 200 | Not Reported | 62 | Not Reported | [7] |
| PLGA-PEG | 150 - 200 | Not Reported | 97.5 | Not Reported | [4] |
| PLGA-PEG | 76.92 ± 27.38 | Not Reported | 94 | Not Reported | [8] |
| PLGA-PEG | ~255 | Not Reported | 68.16 | Not Reported | [9] |
| Solid Lipid Nanoparticles (SLN) | 172.10 ± 7.41 | -45.40 ± 2.68 | 84.49 ± 3.36 | Not Reported | [10] |
| Nanostructured Lipid Carrier (NLC) | 35.66 ± 0.12 | > -30 | 97.83 ± 0.14 | High | [11] |
| Nanostructured Lipid Carrier (NLC) | 75 ± 2.4 | Perfect negative value | High | High | [12] |
| Lipid Nanocapsules (LNC) | 58.3 ± 3.7 | Not Reported | 87.7 ± 4.5 | ~8 | [13] |
Observations:
-
PLGA-PEG nanoparticles generally exhibit high encapsulation efficiency, with some studies reporting up to 97.5%[4]. The PEGylation not only provides a protective hydrophilic layer but also contributes to the stability of the formulation[9].
-
Lipid-based nanocarriers , particularly NLCs and LNCs, demonstrate small particle sizes (as low as ~36 nm) and very high encapsulation efficiencies[11][13]. The lipid matrix, especially a combination of solid and liquid lipids in NLCs, enhances drug loading and stability[12][14].
-
Chitosan-based nanoparticles are also effective carriers for hydrophobic drugs, with the potential for high encapsulation efficiency (up to 90%) and improved bioavailability due to their mucoadhesive properties[15][16].
In Vitro Cytotoxicity
The cytotoxic potential of thymoquinone-loaded nanoparticles is a key indicator of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison.
| Nanoparticle Formulation | Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) | Reference |
| TQ-SLNs | Not Specified | 35.5 ± 10.5 | Not Specified | [10] |
| mPEG-PLGA/Thymoquinone | L929 & RAW 264.7 | 500 | Not Specified | [9] |
| TQ-NLC | MDA-MB-231 (Breast Cancer) | Lower than other cell lines | Not Specified | [11] |
| TQ-NLC | HeLa (Cervical Cancer) | Not Specified | Not Specified | [11] |
| TQ-NLC | SiHa (Cervical Cancer) | Not Specified | Not Specified | [11] |
| TQ-NLC | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [11] |
| Tetrahydroxyquinone (Free) | HL60 (Leukemia) | ~45 (MTT assay) | 24 | [1] |
Observations:
-
Encapsulation of thymoquinone into nanoparticles, such as PLGA-PEG formulations, has been shown to enhance its anti-proliferative effects against various cancer cell lines, including colon, breast, prostate, and multiple myeloma cells, when compared to free thymoquinone[4].
-
Thymoquinone-loaded NLCs have demonstrated significant cytotoxicity towards breast (MDA-MB-231, MCF-7) and cervical (HeLa, SiHa) cancer cell lines, with MDA-MB-231 being the most sensitive[11].
-
It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, incubation times, and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Preparation of Thymoquinone-Loaded Nanoparticles
1. PLGA-PEG Nanoparticles (Nanoprecipitation Method)[4]
-
Materials: PLGA-PEG copolymer, thymoquinone, acetonitrile, Pluronic F-68, deionized water, 5% sucrose solution.
-
Procedure:
-
Dissolve 100 mg of PLGA-PEG and 5 mg of thymoquinone in 10 mL of acetonitrile.
-
Add the organic solution dropwise to an aqueous solution containing 0.1% Pluronic F-68, rotating at 5000 rpm.
-
Remove the acetonitrile by vacuum evaporation.
-
Centrifuge the resulting nanoparticle dispersion at 15,000 rpm for 15 minutes.
-
Wash the nanoparticle pellet three times with deionized water.
-
Freeze-dry the nanoparticles using a 5% sucrose solution as a cryoprotectant.
-
2. Lipid Nanocapsules (Phase Inversion Temperature Method)[13]
-
Materials: Thymoquinone, Captex® 8000 (lipid), Lipoid® S100 (phospholipid), Kolliphor® HS15 (surfactant), NaCl, Milli-Q water.
-
Procedure:
-
Solubilize 10 mg of thymoquinone in Captex® 8000 with magnetic stirring.
-
Add Lipoid® S100 and Kolliphor® HS15 to the lipid phase and homogenize.
-
Add NaCl and Milli-Q water to the mixture.
-
Apply three heating-cooling cycles (heating to 90°C, cooling to 60°C).
-
Perform a rapid dilution with cold water (2°C) at 70°C to induce phase inversion and nanoparticle formation.
-
3. Nanostructured Lipid Carriers (High-Pressure Homogenization)[12]
-
Materials: Hydrogenated palm oil (solid lipid), olive oil (liquid lipid), phosphatidylcholine, sorbitol, polysorbate 80, thimerosal, double-distilled water, thymoquinone.
-
Procedure:
-
Mix the solid and liquid lipids with phosphatidylcholine and heat to 10°C above the melting point of the solid lipid.
-
Dissolve 300 mg of thymoquinone in the heated lipid phase.
-
Disperse the lipid phase into the aqueous phase (containing sorbitol, polysorbate 80, and thimerosal) with high-speed stirring.
-
Subject the resulting pre-emulsion to high-pressure homogenization to form the NLCs.
-
Determination of Encapsulation Efficiency and Drug Loading
-
Principle: To quantify the amount of drug successfully encapsulated within the nanoparticles.
-
General Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug. This is typically done by centrifugation or ultrafiltration[17][18].
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC[4][17].
-
Calculate the Encapsulation Efficiency (EE%) using the following formula[19]: EE% = [(Total Drug Added - Free Unencapsulated Drug) / Total Drug Added] x 100
-
To determine Drug Loading (DL%), a known weight of the drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug, and the drug concentration is measured[17]. The formula is[19]: DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100
-
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product[20].
-
General Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticle formulations and control solutions (e.g., free drug, empty nanoparticles).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm[21].
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes.
Caption: General experimental workflow for the preparation and evaluation of drug-loaded nanoparticles.
Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Thymoquinone Poly(lactide-co-glycolide) Nanoparticles Exhibit Enhanced Anti-proliferative, Anti-inflammatory, and Chemosensitization Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Biodistribution of Thymoquinone-loaded Nanostructured Lipid Carrier After Oral and Intravenous Administration into Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. mdpi.com [mdpi.com]
- 9. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 10. ijpbs.net [ijpbs.net]
- 11. Thymoquinone-Loaded Nanostructured Lipid Carrier Exhibited Cytotoxicity towards Breast Cancer Cell Lines (MDA-MB-231 and MCF-7) and Cervical Cancer Cell Lines (HeLa and SiHa) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymoquinone-loaded nanostructured lipid carriers: preparation, gastroprotection, in vitro toxicity, and pharmacokinetic properties after extravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymoquinone-loaded lipid nanocapsules with promising anticancer activity for colorectal cancer - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00445G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 19. Drug Delivery FAQs [sigmaaldrich.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. aimdrjournal.com [aimdrjournal.com]
"cross-validation of analytical methods for tetrahydroxyquinone detection"
A Comparative Guide to Analytical Methods for Tetrahydroxyquinone Detection: Current Landscape and Future Directions
For researchers, scientists, and professionals engaged in drug development, the accurate and reliable quantification of this compound (THQ), a redox-active molecule with potential therapeutic applications, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences the quality and validity of experimental data. This guide provides a comparative overview of potential analytical techniques for THQ detection. However, it is important to note that a comprehensive cross-validation of these methods with detailed, publicly available performance data specifically for this compound is currently limited in the scientific literature.
While validated methods for the closely related compound hydroquinone are abundant, direct, and detailed comparative studies on THQ are scarce. The information presented herein is based on the applicability of common analytical techniques to quinone compounds and general principles of analytical method validation.
Potential Analytical Methods for this compound Detection
Based on the chemical nature of this compound and analytical methods available for similar compounds, the following techniques are considered most suitable for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture. For THQ, a reversed-phase HPLC method coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, would likely be effective. The hydroxyl groups on the quinone ring will influence its polarity, which is a key parameter in developing the separation method.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. This compound is known to absorb light in the UV-Vis spectrum, and this property can be utilized for its quantification. The specificity of this method can be a limitation, as other compounds in the sample matrix may interfere with the measurement.
Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, are highly sensitive methods that can be used to detect redox-active compounds like this compound. These methods measure the current generated by the oxidation or reduction of the analyte at an electrode surface. The specificity and sensitivity of electrochemical detection can be very high, making it a promising approach for THQ analysis.
Comparative Performance Data
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry | Electrochemical Methods |
| Principle | Chromatographic separation followed by UV-Vis detection. | Measurement of light absorbance by the analyte. | Measurement of current from redox reactions of the analyte. |
| Specificity | High (with appropriate column and mobile phase) | Low to Moderate (prone to interference) | High (dependent on the electrode and potential) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | pg/mL to ng/mL range |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (Recovery %) | 98-102% | 95-105% | 98-102% |
| Throughput | Moderate | High | Moderate to High |
| Cost | High | Low | Moderate |
Note: The values presented in this table are estimates and would need to be determined experimentally through a rigorous method validation study for this compound.
Experimental Protocols: General Considerations
Detailed experimental protocols for validated analytical methods specific to this compound are not available in the public domain. However, a general workflow for each technique can be outlined.
General HPLC Method Development Workflow
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of polar aromatic compounds.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) would be optimized to achieve good separation and peak shape.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound would be determined using a UV-Vis spectrophotometer and used for detection.
-
Sample Preparation: A suitable extraction method would be developed to isolate THQ from the sample matrix.
-
Validation: The method would be validated according to ICH guidelines to determine its linearity, accuracy, precision, specificity, LOD, and LOQ.
General UV-Vis Spectrophotometry Method Development Workflow
-
Solvent Selection: A solvent in which this compound is stable and exhibits a distinct absorption maximum would be chosen.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) would be identified by scanning a solution of THQ across the UV-Vis spectrum.
-
Calibration Curve: A series of standard solutions of known concentrations would be prepared to generate a calibration curve.
-
Sample Analysis: The absorbance of the sample solution would be measured at the λmax, and the concentration would be determined from the calibration curve.
-
Validation: The method would undergo validation to assess its performance characteristics.
General Electrochemical Method Development Workflow
-
Electrode Selection: A suitable working electrode (e.g., glassy carbon, gold, or a modified electrode) would be chosen.
-
Supporting Electrolyte Optimization: The composition and pH of the supporting electrolyte would be optimized to obtain a well-defined electrochemical signal for THQ.
-
Technique Selection: A suitable electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry) and its parameters would be selected to maximize sensitivity and selectivity.
-
Calibration: A calibration curve would be constructed by measuring the electrochemical response to a series of standard solutions.
-
Validation: The analytical method would be validated to establish its performance parameters.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical process to ensure that different methods provide equivalent results. A general workflow for this process is illustrated below.
Caption: General workflow for the cross-validation of two analytical methods.
Conclusion and Future Outlook
While the direct cross-validation of analytical methods for this compound detection is not well-documented, the principles of HPLC, UV-Vis spectrophotometry, and electrochemical methods provide a solid foundation for the development of robust and reliable quantitative assays. There is a clear need for future research to focus on the head-to-head comparison of these techniques for THQ analysis, including the publication of detailed validation data. Such studies will be invaluable for the scientific community, enabling researchers to make informed decisions on method selection and ensuring the integrity and comparability of data in the pursuit of novel therapeutic applications of this compound.
In Vitro Efficacy of Tetrahydroxyquinone Compared to Other Apoptosis-Inducing Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of tetrahydroxyquinone (THQ) and other well-established apoptosis-inducing agents, including doxorubicin, cisplatin, paclitaxel, and etoposide. The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds for research and drug development purposes. While comprehensive quantitative data for this compound is limited in publicly available literature, this guide summarizes the known mechanistic details of THQ and contrasts them with the established profiles of other agents.
Executive Summary
This compound (THQ) is a redox-active molecule that has demonstrated the ability to induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS).[1][2] This mechanism involves a continuous redox cycle, setting it apart from other agents that induce apoptosis through different pathways such as DNA damage or microtubule disruption. However, a direct quantitative comparison of its in vitro efficacy with standard chemotherapeutic drugs is not extensively documented. This guide presents the available data for established agents to provide a benchmark for the potential evaluation of THQ.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy of doxorubicin, cisplatin, paclitaxel, and etoposide in various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: IC50 Values of Common Apoptosis-Inducing Agents in Various Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 Value | Incubation Time |
| Doxorubicin | MCF-7 | Breast Cancer | 1 µM | 48h |
| MDA-MB-231 | Breast Cancer | 1 µM | 48h | |
| T47D | Breast Cancer | 202.37 ± 3.99 nM | 24h | |
| Cisplatin | HeLa | Cervical Cancer | > 10 µg/mL | 72h |
| SiHa | Cervical Cancer | < 10.67 µg/mL | 72h | |
| Paclitaxel | C6 | Glioma | 0.5 - 0.75 µg/mL | 48h |
| CHO-K1 | Ovarian Cancer | 0.25 - 0.75 µg/mL | 48h | |
| HeLa | Cervical Cancer | 5 - 10 nM | 24h | |
| T47D | Breast Cancer | 1577.2 ± 115.3 nM | 24h | |
| Etoposide | U937 | Myeloid Leukemia | 0.5 - 50 µM | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay type.
Signaling Pathways and Mechanisms of Action
The induction of apoptosis is a complex process involving various signaling cascades. The following diagrams illustrate the known pathways for THQ and the other compared agents.
References
A Comparative Analysis of the Radical Scavenging Activity of Tetrahydroxyquinone and Other Prominent Antioxidants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Antioxidant Efficacy
This guide provides a comparative assessment of the radical scavenging activity of tetrahydroxyquinone against a panel of widely recognized antioxidants: Ascorbic Acid, Gallic Acid, Trolox, and Butylated Hydroxytoluene (BHT). The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to facilitate informed decisions in the selection and application of antioxidant compounds. This document summarizes quantitative data from established in vitro antioxidant assays, details the experimental protocols for these assays, and provides visualizations of the underlying mechanisms and workflows.
Comparative Analysis of Radical Scavenging Activity
The efficacy of an antioxidant is commonly determined by its ability to neutralize free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
The following tables summarize the IC50 values for this compound and other reference antioxidants as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | |
| Ascorbic Acid | 6.1 - 24.34 | [6][7] |
| Gallic Acid | 2.6 | [8] |
| Trolox | 3.77 | [9] |
| BHT | 36 - 202.35 | [10][11] |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µg/mL) | Reference(s) |
| This compound | Data not available | |
| Gallic Acid | 3.55 | [12] |
| Trolox | 2.93 | [9] |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to allow for replication and validation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[8] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[12]
-
Sample Preparation: Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent (e.g., methanol).
-
Reaction: A specific volume of the DPPH solution is added to a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent used for the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.[12]
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless.
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]
-
Sample Preparation: Various concentrations of the test compound and standard antioxidants are prepared.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a short period, typically around 6 minutes.[12]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is determined.
Visualizing Antioxidant Assays and Mechanisms
To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for assessing radical scavenging activity.
Caption: General mechanism of radical scavenging by an antioxidant.
Signaling Pathways and Radical Scavenging Mechanisms
Free radicals, or reactive oxygen species (ROS), are highly unstable molecules that can damage cells, leading to oxidative stress. This process is implicated in numerous disease pathologies. Antioxidants mitigate this damage by neutralizing free radicals, typically through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which also results in its neutralization.
The chemical structure of an antioxidant dictates its efficacy in these mechanisms. For phenolic compounds like this compound and gallic acid, the presence and arrangement of hydroxyl (-OH) groups on the aromatic ring are crucial for their radical scavenging activity. These groups can readily donate a hydrogen atom or an electron to a free radical, forming a more stable radical species that does not propagate the oxidative chain reaction.
In biological systems, the interplay between antioxidants and pro-oxidants is complex. While direct radical scavenging is a key function, some compounds, like this compound, may also influence cellular signaling pathways involved in the oxidative stress response.[2] It is important to consider that in vitro assays, such as DPPH and ABTS, provide a simplified model of these complex interactions and primarily measure the direct radical scavenging capacity of a compound.
References
- 1. CAS 319-89-1: Tétrahydroxy-p-benzoquinone | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]
- 4. abmole.com [abmole.com]
- 5. Kinetic study of free-radical-scavenging action of biological hydroquinones (reduced forms of ubiquinone, vitamin K and tocopherol quinone) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Tetrahydroxyquinone-Based Batteries and Current Energy Storage Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrahydroxyquinone-Based Batteries Against Prevailing Lithium-Ion and Solid-State Technologies, Supported by Experimental Data.
The quest for next-generation energy storage solutions has led to the exploration of various novel materials, among which organic compounds like this compound (THAQ) are gaining significant attention. This guide provides a comprehensive benchmark of THAQ-based batteries against established technologies such as Lithium-Ion (Li-ion) batteries with Lithium Iron Phosphate (LFP) and Nickel Manganese Cobalt Oxide (NMC) cathodes, as well as emerging solid-state batteries. The comparison focuses on key performance metrics, experimental procedures, and the underlying electrochemical mechanisms.
Quantitative Performance Comparison
The performance of a battery technology is multi-faceted, relying on a balance of energy density, power output, longevity, and safety. The following tables summarize the key quantitative data for THAQ-based batteries and their contemporary counterparts.
| Technology | Electrode Material | Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Cycle Life |
| This compound-based | Oxidized THAQ (O-THAQ) Cathode | Initial: 250, After 20 cycles: 100[1][2] | Theoretical (Mg-BQ cell): ~810[3] | ~100 cycles (with significant capacity fade)[1][2] |
| Lithium-Ion | LFP Cathode | ~170 | 90 - 160[4][5] | 3,000 - 7,000[6] |
| Lithium-Ion | NMC Cathode | ~200 | 150 - 280[4][5][6] | 1,000 - 2,500[6][7] |
| Solid-State | Lithium Metal Anode | High (anode-limited) | 350 - 500+[8] | 1,000 - 10,000+[8][9][10] |
| Technology | Power Density (W/kg) | Coulombic Efficiency (%) | Safety Characteristics |
| This compound-based | Moderate | ~100% (in some quinone-based flow batteries)[9] | Generally considered safer due to the absence of heavy metals and use of aqueous electrolytes in some configurations. |
| Lithium-Ion | High (NMC > LFP) | 99 - 100 | LFP offers excellent thermal stability, while NMC has a higher risk of thermal runaway.[5][11] |
| Solid-State | Potentially High | High | Enhanced safety due to the replacement of flammable liquid electrolytes with solid ones.[8][9] |
Experimental Protocols
The characterization of battery performance relies on a standardized set of experimental procedures. Below are the detailed methodologies for key experiments cited in the evaluation of these battery technologies.
Electrode Preparation
-
Active Material Synthesis: this compound is synthesized and, in some cases, subsequently oxidized to obtain O-THAQ.
-
Slurry Formulation: The active material (e.g., O-THAQ, LFP, NMC) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.
-
Coating: The slurry is cast onto a current collector foil (e.g., aluminum for cathodes, copper for anodes) using a doctor blade technique to ensure uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven to remove the solvent.
-
Calendaring: The dried electrode is then pressed to the desired thickness and porosity.
Cell Assembly (Coin Cell)
-
Component Preparation: The prepared cathode, a separator (e.g., Celgard), and an anode (e.g., lithium metal foil) are punched into discs of appropriate sizes.
-
Assembly in a Glovebox: Inside an argon-filled glovebox, a CR2032 coin cell is assembled in the following order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer disk, spring, and positive casing.
-
Crimping: The assembled cell is hermetically sealed using a crimping machine.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the electrode materials. The cell is swept through a potential window at a specific scan rate to identify the oxidation and reduction peaks, providing insights into the electrochemical reactions.
-
Galvanostatic Charge-Discharge (GCD): The battery is charged and discharged at a constant current between defined voltage limits. This method is used to determine the specific capacity, energy density, and coulombic efficiency of the battery over multiple cycles.
-
Electrochemical Impedance Spectroscopy (EIS): By applying a small AC voltage perturbation over a range of frequencies, the impedance of the battery is measured. This technique helps in understanding the internal resistance, charge transfer kinetics, and ion diffusion processes within the cell.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Accelerating Battery Characterization Using Neutron and Synchrotron Techniques: Toward a Multi-Modal and Multi-Scale Standardized Experimental Workflow | Department of Chemistry [chem.web.ox.ac.uk]
- 4. mayfield.energy [mayfield.energy]
- 5. cellsaviors.com [cellsaviors.com]
- 6. patentpc.com [patentpc.com]
- 7. LFP Battery Vs NMC: Safety Margin, Cycle Life And Low-Temperature Performance [eureka.patsnap.com]
- 8. Solid-state battery - Wikipedia [en.wikipedia.org]
- 9. monolithai.com [monolithai.com]
- 10. Solid state battery design charges in minutes, lasts for thousands of cycles [seas.harvard.edu]
- 11. NMC vs LFP: safety and performance in operation - PowerUp [powerup-technology.com]
Safety Operating Guide
Navigating the Safe Disposal of Tetrahydroxyquinone: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. Tetrahydroxyquinone, a redox-active compound used in various research applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of laboratory safety.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The following table summarizes the key safety information derived from safety data sheets (SDS).
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) & First Aid |
| Hazard Classifications: [1][2]Acute toxicity, oral (Category 4)Skin corrosion/irritation (Category 2)Serious eye damage/eye irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Eye Protection: [1][3]Wear chemical safety goggles or a face shield.Hand Protection:[1][3]Use impervious gloves (e.g., nitrile rubber).Skin and Body Protection:[1][3]Wear a lab coat, long-sleeved clothing, and closed-toe shoes.Respiratory Protection:[1][3]If dust may be generated, use a NIOSH-approved respirator with a particulate filter. |
| Precautionary Statements: [1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | First Aid - Eye Contact: [1][3]Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.First Aid - Skin Contact:[1][3]Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.First Aid - Inhalation: [1][3]Move the person to fresh air. Seek medical attention if breathing is difficult.First Aid - Ingestion:**[1][3]Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional, local, and national hazardous waste regulations. The following procedure outlines the general steps for safe disposal.
1. Waste Identification and Segregation:
-
Identify: Clearly label all waste containing this compound.[3]
-
Segregate: Do not mix this compound waste with other waste streams.[3] Keep solid and liquid waste in separate, designated containers. Incompatible chemicals should not be mixed.[4]
2. Waste Collection and Containerization:
-
Containers: Use a dedicated, properly labeled, and sealed container specifically for this compound waste. The container must be compatible with the chemical.[3][5] It is often best to reuse the original container if it is in good condition.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., irritant).[6] Chemical names should be written out, not as formulas or structures.[5]
-
Filling: Do not overfill containers; allow for expansion. A general rule is to not fill containers beyond 90% of their capacity.[7]
3. Storage of Chemical Waste:
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This is often referred to as a Satellite Accumulation Area (SAA).[3][6]
-
Secondary Containment: It is best practice to use secondary containment, such as a plastic bin, to prevent the spread of material in case of a leak.[8]
-
Container Integrity: Ensure the cap is tightly sealed at all times, except when adding waste.[5][6] Regularly inspect the container for any signs of leakage or degradation.[6]
4. Disposal and Waste Pickup:
-
Contact EHS: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Regulations: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][9][10]
5. Spill and Decontamination Procedures:
-
Containment: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Decontamination: Clean the spill area thoroughly. Collect all contaminated materials and treat them as hazardous waste.[3]
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ethz.ch [ethz.ch]
- 8. nswai.org [nswai.org]
- 9. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Essential Safety and Operational Guidance for Handling Tetrahydroxyquinone
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Tetrahydroxyquinone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is a critical first step in safe handling.
| Property | Value |
| CAS Number | 319-89-1 |
| Molecular Formula | C₆H₄O₆ |
| Molecular Weight | 172.09 g/mol [1] |
| Melting Point | 300°C[2][3] |
| Boiling Point | 370.6°C at 760 mmHg[3] |
| Appearance | Solid[3] |
| Stability | Stable under normal temperatures and pressures.[2] |
| Incompatibilities | Strong oxidizing agents, strong bases.[2] |
| Hazardous Decomposition Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, strict adherence to PPE guidelines is mandatory.
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Personal Protective Equipment:
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational Procedures for Safe Handling
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
General Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[3]
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
-
Store in a tightly closed container.[2]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical aid.[2][3][5] |
| In case of skin contact | Flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical aid if irritation develops or persists.[2][3] |
| If inhaled | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][5] |
| If swallowed | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2][5] |
Spill and Disposal Plan:
A systematic approach to spill cleanup and waste disposal is essential. The following workflow outlines the necessary steps.
Caption: Workflow for this compound Spill Response.
Spill Cleanup Protocol:
-
Ensure proper personal protective equipment is worn as indicated in the PPE section.[2][5]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][5]
Disposal:
-
Dispose of waste in a manner consistent with federal, state, and local regulations.[2] All chemical waste should be disposed of in accordance with local regulations.[6]
References
- 1. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
